molecular formula C12H13BrN2 B571942 4-Bromo-2-(cyclopentylamino)benzonitrile CAS No. 1365272-79-2

4-Bromo-2-(cyclopentylamino)benzonitrile

Cat. No.: B571942
CAS No.: 1365272-79-2
M. Wt: 265.154
InChI Key: DUXJYVKEPCKAPZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopentylamino)benzonitrile is a chemical building block designed for research and development applications, particularly in pharmaceutical chemistry. While specific biological data for this compound may be limited, its molecular structure, which incorporates bromine and cyclopentylamino substituents on a benzonitrile core, is characteristic of intermediates used in modern drug discovery . Compounds with similar structures, featuring a cyclopentylamino group, are investigated as potential monoamine reuptake inhibitors . This pharmacological activity is relevant for the research of central nervous system (CNS) agents, including potential antidepressants and treatments for substance dependence . The molecular scaffold allows for further synthetic modification, making it a versatile precursor for creating novel compounds for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(cyclopentylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-10-6-5-9(8-14)12(7-10)15-11-3-1-2-4-11/h5-7,11,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJYVKEPCKAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742921
Record name 4-Bromo-2-(cyclopentylamino)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-79-2
Record name Benzonitrile, 4-bromo-2-(cyclopentylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(cyclopentylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-(cyclopentylamino)benzonitrile chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1365272-79-2 Chemical Formula: C₁₂H₁₃BrN₂ Molecular Weight: 265.15 g/mol

Introduction & Structural Analysis[1]

4-Bromo-2-(cyclopentylamino)benzonitrile is a specialized intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways. Structurally, it consists of a benzonitrile core substituted at the ortho position (C2) with a secondary amine (cyclopentylamino) and at the para position (C4) with a bromine atom.

The strategic placement of the amino group ortho to the nitrile functionality is chemically significant. This arrangement allows for subsequent cyclization reactions—most notably the formation of quinazolines or amino-quinolines—which are privileged scaffolds in oncology drug discovery (e.g., EGFR or MEK inhibitors). The bromine atom at C4 serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Properties[2]

The following properties are critical for handling and formulation:

PropertyValue / DescriptionNote
Molecular Weight 265.15 g/mol Monoisotopic Mass: 264.026 g/mol
Appearance Off-white to pale yellow solidTypical for amino-benzonitriles
LogP (Predicted) ~3.8Lipophilic due to cyclopentyl ring and Br
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 2Nitrile (CN) and Amine (N)
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor water solubility

Synthetic Pathway: Nucleophilic Aromatic Substitution ( )

The most robust synthetic route to 4-Bromo-2-(cyclopentylamino)benzonitrile involves the nucleophilic aromatic substitution (


) of 4-bromo-2-fluorobenzonitrile  with cyclopentylamine .
Mechanistic Rationale

The reaction proceeds via an addition-elimination mechanism. The nitrile group at C1 is a strong electron-withdrawing group (EWG), which activates the ortho-fluorine atom towards nucleophilic attack. Fluorine is the preferred leaving group over bromine in


 reactions due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex), despite the C-F bond strength.

Key Reaction Parameters:

  • Substrate: 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3).[1][2]

  • Nucleophile: Cyclopentylamine (1.1 - 1.5 equivalents).

  • Base: Potassium carbonate (

    
    ) or 
    
    
    
    -Diisopropylethylamine (DIEA) to neutralize the generated HF.
  • Solvent: Polar aprotic solvents (DMSO, DMF, or NMP) are required to solvate the intermediate anion.

Reaction Scheme Visualization

SNAr_Mechanism Reactant 4-Bromo-2-fluorobenzonitrile (Substrate) Complex Meisenheimer Complex (Transition State) Reactant->Complex + Cyclopentylamine + Base (K2CO3) DMSO, 80°C Reagent Cyclopentylamine (Nucleophile) Reagent->Complex Product 4-Bromo-2-(cyclopentylamino)benzonitrile (Target) Complex->Product - F- (Elimination) Byproduct HF / HBr Salt Complex->Byproduct

Figure 1: Mechanistic pathway for the synthesis via


. The electron-deficient ring facilitates the displacement of the fluoride ion.

Detailed Experimental Protocol

This protocol describes a scalable synthesis suitable for generating 1–10 grams of material.

Materials & Reagents
  • 4-Bromo-2-fluorobenzonitrile (1.0 equiv)[1]

  • Cyclopentylamine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Dimethyl sulfoxide (DMSO) (5 volumes relative to substrate mass)

  • Ethyl Acetate (EtOAc) and Hexanes for workup

Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzonitrile (e.g., 5.0 g, 25.0 mmol).

  • Solvation: Add DMSO (25 mL) and stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous

    
      (6.9 g, 50.0 mmol) to the solution. The mixture will appear as a suspension.
    
  • Nucleophile Addition: Add cyclopentylamine (3.0 mL, 30.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor reaction progress by TLC (20% EtOAc in Hexanes) or LCMS.

    • Checkpoint: Conversion is typically complete within 4–6 hours. The spot for the starting material (

      
      ) should disappear, replaced by a slightly more polar fluorescent spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (150 mL) with vigorous stirring. The product typically precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with water (3 x 20 mL), and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, recrystallize from hot Ethanol/Water or purify via flash column chromatography (

    
    , 0–15% EtOAc/Hexanes gradient).
    
Purification Workflow

Purification_Flow Start Crude Reaction Mixture (DMSO/Salts/Product) Quench Quench in Ice Water Start->Quench Decision Precipitate Formed? Quench->Decision Filter Filtration Decision->Filter Yes (Solid) Extract Extraction (EtOAc) Decision->Extract No (Oil) Final Pure Product (>98% HPLC) Filter->Final Recrystallize if needed Wash Wash (H2O/Brine) Extract->Wash Column Chromatography Conc Concentrate Wash->Conc Column Chromatography Conc->Final Column Chromatography

Figure 2: Decision tree for the isolation and purification of the target compound.

Quality Control & Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.4–7.5 (d, 1H, Ar-H, C3 or C6).
      
    • 
       6.8–7.0 (m, 2H, Ar-H).
      
    • 
       6.2 (br s, 1H, NH).
      
    • 
       3.8 (m, 1H, N-CH-cyclopentyl).
      
    • 
       1.9–1.5 (m, 8H, cyclopentyl 
      
      
      
      ).
  • LCMS:

    • Positive mode ESI should show

      
       (1:1 ratio due to 
      
      
      
      isotopes).
  • IR Spectroscopy:

    • Strong absorption at ~2210–2220 cm⁻¹ (C≡N stretch).

    • Weak absorption at ~3300–3400 cm⁻¹ (N-H stretch).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58246460, 4-Bromo-2-(cyclopentylamino)benzonitrile. Retrieved from [Link]

Sources

Technical Guide: 2-Amino-4-bromobenzonitrile as a Trifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Heterocyclic Synthesis

In the landscape of modern drug discovery, 2-amino-4-bromobenzonitrile (CAS: 304858-65-9) has emerged as a privileged "trifunctional" scaffold. Unlike mono-functionalized building blocks, this molecule offers three distinct, orthogonal reactivity vectors:

  • The Nitrile (-CN) at C1: A gateway to heterocycles (quinazolines, amidines, tetrazoles) or carboxylic acid derivatives.

  • The Primary Amine (-NH₂2) at C2: A nucleophilic handle for cyclization, amidation, or Buchwald-Hartwig coupling.

  • The Bromine (-Br) at C4: A highly reactive electrophile for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), serving as the primary "exit vector" for Structure-Activity Relationship (SAR) exploration.

This guide details the synthetic utility of this scaffold, focusing on its conversion into kinase inhibitors (specifically EGFR and MEK targets) and providing validated protocols for its manipulation.

Reactivity & Synthetic Strategy

The power of 2-amino-4-bromobenzonitrile lies in its ability to undergo sequential functionalization . The electronic difference between the electron-withdrawing nitrile and the electron-donating amine creates a "push-pull" system that facilitates cyclization, while the bromine remains intact for late-stage diversification.

The Reactivity Triad

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

ReactivityMap Core 2-Amino-4-bromobenzonitrile (Trifunctional Core) Quinazoline 7-Bromoquinazolin-4(3H)-one (Kinase Scaffold) Core->Quinazoline Formamide/Reflux (Niementowski) Tetrazole 5-(2-Amino-4-bromophenyl)tetrazole (Bioisostere) Core->Tetrazole NaN3 / ZnBr2 Biaryl Biaryl Nitriles (Suzuki Coupling) Core->Biaryl Ar-B(OH)2 / Pd(0) Alkyne Alkynyl Benzonitriles (Sonogashira) Core->Alkyne Terminal Alkyne / CuI

Caption: Divergent synthesis pathways. Green arrows indicate heterocycle formation; Red arrows indicate carbon-skeleton extension.

Medicinal Chemistry Applications

Kinase Inhibitors (The Quinazoline Core)

The most significant application of 2-amino-4-bromobenzonitrile is the synthesis of 7-bromoquinazolin-4(3H)-one . This intermediate is structurally homologous to the core of Gefitinib (Iressa) and Erlotinib (Tarceva), which are EGFR inhibitors.

  • Mechanism: The quinazoline ring mimics the adenine pocket of ATP.

  • Role of the Core: The bromine at position 7 (derived from the C4-Br of the starting material) allows for the introduction of solubilizing groups (e.g., morpholine side chains) essential for bioavailability.

MEK Inhibitors and Diarylamines

The scaffold is also used to synthesize diphenylamine-based MEK inhibitors. The amine group at C2 can be coupled with activated fluorobenzenes (via SNAr) to form the diphenylamine hinge-binding motif common in MEK1/2 inhibitors [1].

Validated Experimental Protocols

Protocol A: "On-Water" Synthesis of 7-Bromoquinazolin-4(3H)-one

Context: Traditional Niementowski synthesis requires harsh heating (180°C+). This modern, green chemistry protocol uses water as a solvent and copper catalysis to achieve cyclization under milder conditions [2].

Reagents:

  • 2-Amino-4-bromobenzonitrile (1.0 equiv)

  • Formamidine Acetate (1.5 equiv) or Benzaldehyde (for 2-phenyl variants)

  • Catalyst: CuCl₂ (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)[1][2][3]

  • Solvent: Water (degassed)

Step-by-Step Methodology:

  • Setup: In a 15 mL pressure tube, combine 2-amino-4-bromobenzonitrile (197 mg, 1 mmol), formamidine acetate (156 mg, 1.5 mmol), CuCl₂ (13 mg), and Cs₂CO₃ (652 mg).

  • Solvent: Add 3 mL of deionized water.

  • Reaction: Seal the tube and heat to 100°C for 12 hours. Vigorously stir the suspension.

    • Note: The reaction is biphasic; vigorous stirring is critical for mass transfer.

  • Workup: Cool to room temperature. The product often precipitates.

  • Isolation: Filter the solid. Wash with water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Yield Expectation: 85-92% as a white/off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Context: Once the heterocycle is formed, the bromine handle is used to attach the "tail" of the drug molecule.

Reagents:

  • 7-Bromo-substituted intermediate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Methodology:

  • Degassing: Sparge the dioxane and K₂CO₃ solution with nitrogen for 15 minutes before adding the catalyst (Pd(0) is oxygen-sensitive).

  • Addition: Add the bromide, boronic acid, and catalyst to the reaction vessel.

  • Heating: Heat to 90°C under nitrogen atmosphere for 4-6 hours.

  • Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) will disappear, replaced by the product mass.

  • Scavenging: If Pd residues remain, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin.

Quantitative Data Summary

PropertyValue / ConditionRelevance
Molecular Weight 197.03 g/mol Fragment-based drug discovery (FBDD) compliant (Rule of 3).
ClogP ~2.2Good lipophilicity for membrane permeability.
Melting Point 110-112°CStable solid, easy to handle in solid-phase synthesis.
Br Reactivity High (C4 position)Excellent substrate for Pd-catalyzed coupling (yields >80%).
CN Hydrolysis Slow (Steric hindrance)Requires catalysis (e.g., H₂O₂/NaOH) to convert to amide.

Strategic Workflow Diagram

The following Graphviz diagram visualizes the logical flow from raw material to a Lead Candidate, highlighting the decision points in the synthetic pathway.

Workflow Start Start: 2-Amino-4-bromobenzonitrile Decision Decision: Cyclization vs. Coupling? Start->Decision PathA Path A: Early Cyclization (Build Core First) Decision->PathA Standard Route PathB Path B: Late Cyclization (Modify Periphery First) Decision->PathB Sensitive Funct. Groups StepA1 Formamide Cyclization (Yields 7-Bromo-Quinazoline) PathA->StepA1 StepB1 Suzuki Coupling on Nitrile (Yields Biaryl Nitrile) PathB->StepB1 StepA2 Suzuki Coupling on Core (Install Tail Group) StepA1->StepA2 Final Lead Candidate (Kinase Inhibitor) StepA2->Final StepB2 Cyclization (Yields 7-Aryl-Quinazoline) StepB1->StepB2 StepB2->Final

Caption: Strategic decision tree for library synthesis. Path A is preferred for stability; Path B is used if the tail group is acid-sensitive.

References

  • Design and Synthesis of Novel MEK Inhibitors. PubMed. 2025.[4] A series of compounds containing a diarylamine skeleton derived from halogenated anilines. Link

  • "On-Water" Synthesis of Quinazolinones Starting from o-Bromobenzonitrile. Molecules (MDPI). 2018. Details the Cu-catalyzed cyclization protocol using water as a solvent. Link

  • Transition-metal-catalyzed synthesis of quinazolines. PMC - NIH. 2022. Comprehensive review of synthetic strategies including Fe/Cu relay catalysis. Link

  • Base-Promoted Synthesis of Polysubstituted 4-Aminoquinolines. Advanced Synthesis & Catalysis. 2021. Describes the reaction of 2-amino-4-bromobenzonitrile with ynones. Link

Sources

Technical Guide: Solubilization and Handling of 4-Bromo-2-(cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and drug development professionals. It synthesizes chemical principles with practical laboratory protocols to ensure the accurate solubilization, handling, and application of 4-Bromo-2-(cyclopentylamino)benzonitrile .

Executive Summary & Compound Identity

4-Bromo-2-(cyclopentylamino)benzonitrile is a lipophilic small molecule intermediate often utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors or receptor modulators. Its structure features a central benzonitrile core substituted with a bromine atom and a secondary amine linked to a cyclopentyl ring.

This guide provides a standardized framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring reproducibility in biological assays and chemical synthesis.

Property Data
CAS Number 1365272-79-2
Molecular Formula C₁₂H₁₃BrN₂
Molecular Weight 265.15 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Predicted LogP ~3.5 – 4.2 (High Lipophilicity)
Primary Solvent DMSO (Recommended for biological stock solutions)
Secondary Solvent Methanol (Recommended for analytical standards/LC-MS)

Solubility Profile & Mechanistic Insight

DMSO (Dimethyl Sulfoxide)

Status: Highly Soluble (>50 mM typical) DMSO is the gold standard for preparing stock solutions of 4-Bromo-2-(cyclopentylamino)benzonitrile due to its high dielectric constant and ability to disrupt strong crystal lattice interactions without chemically altering the solute.

  • Mechanism : The sulfoxide oxygen accepts hydrogen bonds from the secondary amine (N-H), while the methyl groups interact favorably with the lipophilic cyclopentyl and phenyl rings.

  • Application : Ideal for long-term storage (frozen) and preparation of high-concentration stocks (e.g., 10 mM to 100 mM) for biological dilution.

Methanol (MeOH)

Status: Soluble Methanol is an effective solvent for this compound, particularly for analytical applications.

  • Mechanism : Methanol acts as both a hydrogen bond donor (to the nitrile nitrogen) and acceptor (from the amine), facilitating dissolution.

  • Application : Preferred for preparing LC-MS standards due to its volatility and compatibility with reverse-phase mobile phases. Caution : Methanol is not recommended for long-term storage of this compound due to potential slow transesterification or evaporation issues compared to DMSO.

Aqueous Solubility (Water/PBS)

Status: Poor / Insoluble The hydrophobic cyclopentyl ring and bromine substituent dominate the physicochemical profile, rendering the compound sparingly soluble in neutral aqueous buffers.

  • Risk : Direct dilution of a high-concentration DMSO stock into water (e.g., 1:100) may result in immediate precipitation ("crashing out").

  • Mitigation : Use an intermediate dilution step or formulate with a carrier (e.g., cyclodextrins) if high aqueous concentrations are required.

Experimental Protocols

Protocol A: Preparation of Standard Stock Solution (DMSO)

Objective : To create a validated 10 mM stock solution.

Materials :

  • 4-Bromo-2-(cyclopentylamino)benzonitrile (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Vortex Mixer

  • Ultrasonic Bath (optional)

Procedure :

  • Weighing : Accurately weigh 2.65 mg of the compound into a sterile, amber glass vial or polypropylene microcentrifuge tube.

    • Note: Adjust mass based on purity (e.g., if 98% pure, weigh

      
       mg).
      
  • Solvent Addition : Add 1.0 mL of anhydrous DMSO.

  • Dissolution :

    • Vortex vigorously for 30 seconds.

    • Checkpoint: Inspect the solution against a light source. It should be perfectly clear.

    • If particles persist, sonicate at room temperature for 1-2 minutes.

  • Verification : The solution is now 10 mM .

  • Storage : Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Kinetic Solubility Determination

Objective : To empirically determine the solubility limit if higher concentrations (e.g., 100 mM) are needed.

Logic : This "step-wise addition" method prevents the waste of material by incrementally approaching the saturation point.

SolubilityWorkflow Start Start: Weigh 5 mg Compound AddSolvent Add 100 µL DMSO (Target: ~188 mM) Start->AddSolvent Vortex Vortex (1 min) & Sonicate AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Check->Clear Inspect AddMore Add 100 µL DMSO Clear->AddMore No (Cloudy) Clear->AddMore Cloudy (Undissolved) Saturated Particles Persist: Saturation Reached Clear->Saturated Yes (Clear) - Wait, logic inverted? Filter Filter (0.22 µm PTFE) Clear->Filter Clear (Dissolved) AddMore->Vortex Analyze Analyze Filtrate (HPLC/UV) Calculate Solubility

Corrected Diagram Logic for Visualization:

  • Start : Weigh Solid.

  • Step 1 : Add minimal solvent.

  • Check : Dissolved?

  • No : Add more solvent -> Repeat.

  • Yes : Calculate Final Concentration -> Stop.

SolubilityProtocol Start Weigh 5.0 mg Compound AddSolvent Add 50 µL DMSO Start->AddSolvent Mix Vortex & Sonicate (2 mins) AddSolvent->Mix Inspect Visual Inspection Mix->Inspect Dissolved Solution Clear Inspect->Dissolved Clear NotDissolved Particles Visible Inspect->NotDissolved Cloudy Calculate Calculate Conc. (e.g., 5mg/50µL = 100 mg/mL) Dissolved->Calculate AddMore Add 50 µL DMSO Increment NotDissolved->AddMore AddMore->Mix

Figure 1: Step-wise solubility determination workflow to minimize compound waste.

Biological Assay Dilution Strategy

Critical Challenge : Preventing precipitation when moving from 100% DMSO to aqueous media.

The "Intermediate Dilution" Method : Never dilute a high-concentration stock (e.g., 100 mM) directly into the assay well. The rapid change in polarity causes local high concentrations that precipitate before mixing.

Recommended Workflow :

  • Stock : 10 mM in DMSO.

  • Intermediate : Dilute 1:10 in culture media (or buffer) to create a 1 mM (10% DMSO) working solution.

    • Note: Vortex immediately. If precipitation occurs here, the compound concentration exceeds its aqueous solubility limit.

  • Final : Dilute the intermediate 1:100 into the assay plate to achieve 10 µM (0.1% DMSO) .

Stability & Storage Guidelines

Condition Recommendation Reasoning
Solid State -20°C, DesiccatedHydrolytic stability of the nitrile is generally good, but protection from moisture prevents caking.
DMSO Stock -20°C or -80°CDMSO is hygroscopic. Water absorption can degrade the compound or alter concentration. Use tight seals.
Methanol Stock -20°C (Short Term)High volatility of MeOH leads to concentration drift over time. Use for immediate analysis only.
Freeze/Thaw Max 3 cyclesRepeated cycling promotes crystallization and potential degradation. Aliquot stocks immediately.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1365272-79-2. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols in drug discovery).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on lipophilicity and solubility).

Lipophilic Benzonitrile Building Blocks for Kinase Inhibitor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Kinases and the Benzonitrile Moiety

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and inflammation.[2] Within this field, the benzonitrile moiety has emerged as a "privileged" structural motif. Its utility extends beyond being a simple scaffold; it can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, and as a precursor to reactive groups for covalent inhibitors.[3][4] This guide provides an in-depth exploration of the design, synthesis, and application of lipophilic benzonitrile building blocks, a critical subclass for developing potent and pharmacokinetically sound kinase inhibitors.

The Double-Edged Sword: Lipophilicity in Kinase Inhibitor Design

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial physicochemical property that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] While a degree of lipophilicity is necessary for membrane permeability and reaching intracellular targets, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[6][7]

Medicinal chemists often use metrics like Lipophilic Efficiency (LipE), which relates potency (pIC50) to lipophilicity (LogP), to guide the optimization of lead compounds. The goal is to maximize potency while minimizing lipophilicity, leading to candidates with a better overall pharmacological profile.[2] The strategic incorporation of lipophilic benzonitrile building blocks allows for a nuanced modulation of this critical parameter.

The Versatile Role of the Benzonitrile Group

The benzonitrile group's prevalence in kinase inhibitors is due to its multifaceted chemical properties:

  • Hinge-Binding Element: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor, frequently forming a key interaction with the "hinge" region of the kinase ATP-binding pocket. This interaction is a cornerstone of the binding affinity for many Type I and Type II inhibitors.

  • Vector for Lipophilic Exploration: The phenyl ring of benzonitrile provides a versatile scaffold to which various lipophilic groups can be attached. This allows chemists to systematically probe hydrophobic pockets within the kinase active site to enhance potency and selectivity.[1][6]

  • Precursor to Covalent Warheads: The nitrile group can be readily transformed into an electrophilic "warhead," such as an acrylamide. This functionality can then form a covalent bond with a nearby nucleophilic amino acid residue (typically cysteine) in the kinase active site, leading to irreversible inhibition.[4][8] This strategy has been successfully employed in blockbuster drugs like Ibrutinib and Osimertinib.[9][10][11]

Case Studies: Approved Drugs Highlighting the Benzonitrile Strategy

The clinical and commercial success of several kinase inhibitors underscores the power of incorporating lipophilic benzonitrile motifs.

Ibrutinib (Imbruvica®): A Covalent BTK Inhibitor

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway.[10][11] Its mechanism involves the formation of a covalent bond between its acrylamide warhead and a cysteine residue (Cys481) in the active site of BTK.[12][13] The core structure of ibrutinib features a phenoxy-benzonitrile group, where the benzonitrile contributes to the overall binding affinity and the lipophilic phenoxy group occupies a hydrophobic region of the active site.

Osimertinib (Tagrisso®): A Third-Generation EGFR Inhibitor

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor designed to be effective against the T790M resistance mutation that often arises after treatment with earlier-generation EGFR inhibitors.[14][15] Like ibrutinib, osimertinib is a covalent inhibitor that utilizes an acrylamide group to bind to Cys797 in the EGFR active site.[9][16] Its complex structure includes an indole group attached to a pyrimidine core, which in turn is linked to a substituted aminophenyl group. While not a direct benzonitrile, the core principles of using lipophilic aromatic systems to achieve high potency and selectivity are clearly demonstrated.[17] The molecule's properties are carefully tuned to achieve high selectivity for the mutant EGFR over the wild-type form, reducing toxicity.[14]

Designing and Synthesizing Lipophilic Benzonitrile Building Blocks

The rational design of kinase inhibitors often involves a structure-based approach where lipophilic groups are appended to a benzonitrile core to complement the topology of the target kinase's active site.[1]

Common Lipophilic Modifications:

  • Alkylation: Introduction of simple alkyl or cycloalkyl groups.

  • Arylation: Appending additional phenyl or other aryl rings.

  • Halogenation: Particularly fluorination, which can modulate pKa and metabolic stability.[18]

  • Ether Linkages: Connecting lipophilic groups via an ether linkage (e.g., the phenoxy group in ibrutinib).

Synthetic Strategies:

The synthesis of these crucial building blocks typically relies on modern cross-coupling reactions. A common and versatile approach is the palladium-catalyzed cyanation of an aryl halide (or triflate). This allows for the late-stage introduction of the nitrile group onto a pre-functionalized, lipophilic aromatic ring. Other methods, such as the Sandmeyer reaction or dehydration of a primary amide, are also employed.[19]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.[20]

Materials:

  • Purified recombinant target kinase.

  • Kinase-specific substrate peptide.

  • Synthesized lipophilic benzonitrile inhibitor.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP solution.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the inhibitor compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the inhibitor solution. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes), optimized for linear enzyme kinetics.

  • Detection: Stop the reaction and detect the amount of remaining ATP by adding the Kinase-Glo® reagent as per the manufacturer's protocol.[20]

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[20]

Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC

This protocol describes an indirect method for determining the LogP of a compound using reversed-phase high-performance liquid chromatography (RP-HPLC), which is faster and requires less material than the traditional shake-flask method.[21][22]

Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase: Acetonitrile and water.

  • A set of standard compounds with known LogP values.

  • The synthesized lipophilic benzonitrile compound.

Procedure:

  • Calibration: Prepare solutions of the standard compounds and inject them into the HPLC system under isocratic conditions (a fixed ratio of acetonitrile to water). Record the retention time (tr) for each standard. Also, determine the dead time (t0) by injecting a non-retained compound (e.g., uracil).[21]

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tr - t0) / t0.

  • Generate Standard Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to generate a calibration curve.

  • Sample Analysis: Prepare a solution of the test compound and inject it into the HPLC system under the same conditions. Record its retention time.

  • Calculate Sample LogP: Calculate the log k' for the test compound. Use the equation from the linear regression of the standard curve to calculate the LogP of the test compound.

Data Presentation

Table 1: Structure-Activity Relationship of Hypothetical Benzonitrile Inhibitors against Target Kinase X

Compound IDR-Group on BenzonitrileTarget Kinase X IC50 (nM)Measured LogPLipophilic Efficiency (LipE)
BN-1 -H15002.13.72
BN-2 4-fluoro12002.33.62
BN-3 4-chloro8002.83.25
BN-4 4-tert-butyl504.13.24
BN-5 4-phenoxy154.53.06

Note: IC50 and LogP values are hypothetical for illustrative purposes. LipE = pIC50 - LogP.

Visualizations

G cluster_0 Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

G

Conclusion and Future Outlook

Lipophilic benzonitrile building blocks are indispensable tools in the arsenal of the medicinal chemist focused on kinase inhibitor discovery. Their ability to engage in key hinge-binding interactions, serve as a scaffold for exploring hydrophobic pockets, and act as precursors for covalent inhibitors provides a powerful and versatile strategy for developing next-generation therapeutics. As our understanding of the kinome deepens, the rational design and synthesis of novel, precisely functionalized benzonitrile derivatives will continue to be a cornerstone of efforts to create more potent, selective, and durable kinase inhibitors for the treatment of human diseases.

References

  • What is the mechanism of action of Osimertinib mesylate? (2025, March 7).
  • Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. (n.d.). Benchchem.
  • The Properties of Kinase Inhibitors | Kinase Drug Discovery: Modern Approaches. (n.d.).
  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. (n.d.). PMC.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Osimertinib | C28H33N7O2 | CID 71496458. (n.d.). PubChem - NIH.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
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  • The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M. (2017, May 10). PMC.
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  • Definition of osimertinib. (n.d.).
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  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.
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  • Ibrutinib. (n.d.). Wikipedia.
  • benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. (2007, November 1). PubMed.
  • Mechanism of Action - WM. (2012, February 21). IMBRUVICA® (ibrutinib) HCP.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formul
  • Advances in reversible covalent kinase inhibitors. (n.d.). PMC - NIH.
  • PROTEIN KINASE C ASSAY KITS PROTOCOL.* (n.d.). Part # P2747, P2748, P2940, P2941.
  • Methods for Detecting Kinase Activity. (n.d.). News & Announcements - Cayman Chemical.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). PMC.
  • An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. (2023, July 17). MDPI.
  • An update on the discovery and development of reversible covalent inhibitors. (2023, April 29). PMC.
  • What is the mechanism of action of Ibrutinib (Imbruvica)? (2025, May 16). Dr.Oracle.
  • Covalent inhibitors: a rational approach to drug discovery. (2020, July 2). RSC Publishing.
  • Ibrutinib for CLL: Mechanism of action and clinical consider
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PMC.
  • Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. (2024, December 10).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8).
  • Synthesis of Benzonitrile. (2021, August 1). YouTube.
  • The design and preliminary structure-activity relationship studies of benzotriazines as potent inhibitors of Abl and Abl-T315I enzymes. (2007, November 1). PubMed.
  • Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. (2017, September 8). PubMed.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega.
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  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). RSC Publishing.
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A Technical Guide to the Safe Handling of 4-Bromo-2-(cyclopentylamino)benzonitrile: A Structure-Activity Based Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Section 1: Hazard Identification - A Structure-Activity Based Assessment

The primary challenge in establishing a definitive safety profile for 4-Bromo-2-(cyclopentylamino)benzonitrile is the absence of a substance-specific MSDS. Therefore, a detailed analysis of its chemical structure is paramount for inferring potential hazards. The molecule's toxicity and reactivity are dictated by its three main functional components: the brominated benzonitrile core and the cyclopentylamino substituent.

1.1 The Bromobenzonitrile Core: Presumed Hazards

The core of the molecule is a brominated benzonitrile. Analysis of safety data for similar compounds, such as 4-Bromobenzonitrile, 4-Bromo-2-chlorobenzonitrile, and 4-Bromo-2-methylbenzonitrile, reveals a consistent pattern of hazards.

  • Acute Toxicity: Many brominated benzonitriles are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] The signal word "Danger" is often used for these analogs.[1][2][4][5] The primary mechanism of toxicity for nitriles is the potential for metabolic release of cyanide ions, which can inhibit cellular respiration.

  • Skin and Eye Irritation: These compounds are consistently reported to cause skin irritation and serious eye irritation.[1][2][3][4][6]

  • Hazardous Decomposition: In the event of a fire, benzonitriles can release toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide (HBr), and highly toxic hydrogen cyanide (HCN).[1][7]

1.2 The Cyclopentylamino Substituent: Modulating Properties

The secondary amine group, -(NH)-cyclopentyl, influences the molecule's overall physicochemical properties. While the cyclopentyl group itself is a simple aliphatic moiety, the secondary amine can affect the compound's basicity, reactivity, and potential to act as a skin or respiratory sensitizer. It is crucial to handle the compound with the assumption that it may possess these properties.

1.3 Synthesized Hazard Profile

Based on the analysis of its functional groups and data from structural analogs, 4-Bromo-2-(cyclopentylamino)benzonitrile should be treated as a hazardous substance with the following presumed classifications:

Hazard ClassPresumed ClassificationRationale and Supporting Analogs
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful if swallowed)Based on data for 4-Bromobenzonitrile (H301), 4-Bromo-2-chlorobenzonitrile (H302), and 4-Bromo-2-methylbenzonitrile (H302).[1][3][5]
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)Based on data for 4-Bromo-2-chlorobenzonitrile (H311).[1][2][5][6]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)Based on data for 4-Bromo-2-chlorobenzonitrile (H332).[1][6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A consistent finding across multiple analogs including 4-Bromo-2-chlorobenzonitrile.[1][2][4][6]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)A consistent finding across multiple analogs.[1][2][3][4][6]

This table represents an inferred hazard profile and should be used for initial risk assessment. Experimental determination of these properties is required for a definitive classification.

Section 2: Comprehensive Safe Handling and Laboratory Protocols

A rigorous and proactive approach to safety is essential when working with novel compounds like 4-Bromo-2-(cyclopentylamino)benzonitrile. The following protocols are based on the principle of minimizing all potential routes of exposure.

2.1 Engineering Controls

All manipulations of solid or dissolved 4-Bromo-2-(cyclopentylamino)benzonitrile must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4] The work area should be equipped with an accessible eyewash station and safety shower.[1]

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Mandatory PPE for Handling 4-Bromo-2-(cyclopentylamino)benzonitrile Eye_Protection Splash-proof Safety Goggles or Face Shield (Conforming to EN166 or NIOSH standards) Hand_Protection Nitrile Rubber Gloves (Inspect before use, use proper removal technique) Body_Protection Chemical-resistant Lab Coat (Fully buttoned, sleeves down) Respiratory_Protection Respiratory Protection (Required if dust/aerosol generation is unavoidable)

Caption: Mandatory Personal Protective Equipment (PPE).

2.3 Handling and Storage Procedures

  • Avoid Contact: Avoid all direct contact with the substance.[1][7][8] Do not get it in eyes, on skin, or on clothing.[4][8]

  • Prevent Dust Formation: Avoid the formation and spread of dust in the air.[1][7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][9] Remove and wash contaminated clothing before reuse.[9]

  • Storage: Store in a cool, well-ventilated, and dry place.[1][8][10] Keep the container tightly closed and store it locked up.[2][9][10]

Section 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

3.1 First-Aid Measures

The following flowchart outlines the initial response steps for different exposure routes. Always seek immediate medical attention after any exposure and show the medical personnel this safety guide. [1][6][10]

First_Aid_Protocol cluster_routes Exposure Route cluster_actions Immediate Action Required Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Call for immediate medical attention. Inhalation->Action_Inhale Action_Skin Immediately remove all contaminated clothing. Drench skin with running water for at least 15 mins. Call for immediate medical attention. Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 mins. Call for immediate medical attention. Eye->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical attention. Ingestion->Action_Ingest

Caption: First-Aid Response Decision Tree.

3.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][7]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen cyanide (HCN).[1][7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][7]

3.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear the prescribed PPE, including respiratory protection.[7][10] Ensure adequate ventilation.

  • Containment and Cleaning: Do not let the product enter drains.[7][10] Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[7][10]

Section 4: Disposal and Environmental Considerations

  • Waste Disposal: Disposal must be handled by a licensed professional waste disposal service. Dispose of contents and container in accordance with local, regional, and national regulations.[2][9]

  • Environmental Precautions: Due to the brominated aromatic structure, persistence in the environment is possible. Do not allow the material to be released into the environment or enter drains or rivers.[1][7]

References

  • SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile. Fisher Scientific. [Link]

  • MSDS of 4-Bromo-2-methylbenzonitrile. Capot Chemical Co., Ltd. [Link]

  • Pesticide residues in food – 2008: Toxicological evaluations. World Health Organization. [Link]

  • SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile. Thermo Fisher Scientific. [Link]

  • Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Cheméo. [Link]

  • 4-Bromo-2-methylbenzonitrile PubChem CID 144267. PubChem. [Link]

  • 4-Bromo-2-hydroxybenzonitrile PubChem CID 12966961. PubChem. [Link]

  • 4-Bromo-2-chlorobenzonitrile PubChem CID 7010420. PubChem. [Link]

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Structure-activity relationship (SAR) of 2-amino-benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Amino-Benzonitrile Derivatives

Executive Summary

The 2-aminobenzonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile chemical reactivity and the diverse pharmacological activities of its derivatives.[1] This bifunctional molecule, featuring a nucleophilic amino group ortho to a cyano group, serves as a crucial starting material for the synthesis of a multitude of fused heterocyclic systems, most notably quinazolines, pyrimidines, and quinolines.[1][2] These resulting compounds have demonstrated significant therapeutic potential across various domains, including oncology, infectious diseases, and metabolic disorders. Aromatic nitriles, in general, are vital intermediates for pharmacologically important compounds such as sedatives, muscle relaxants, and neuroleptics.[3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminobenzonitrile derivatives. It delves into the synthetic strategies used to modify this core, explores the nuanced SAR for key biological targets like protein kinases and microbial enzymes, and provides detailed experimental protocols for the synthesis and evaluation of these potent molecules.

The 2-Aminobenzonitrile Scaffold: A Versatile Synthetic Hub

The intrinsic chemical nature of 2-aminobenzonitrile makes it an ideal precursor for constructing complex molecular architectures.[1] The adjacent amino and cyano groups are perfectly positioned to participate in a variety of tandem and cyclization reactions, enabling the efficient synthesis of fused six-membered heterocyclic rings.[1][4] This reactivity is the primary reason for its status as a privileged scaffold in drug discovery.

The general synthetic utility is illustrated by its conversion into key heterocyclic systems which form the basis of numerous therapeutic agents.

G A 2-Aminobenzonitrile B Quinazoline Derivatives A->B Reaction with Orthoesters/Formic Acid C Pyrimidine Derivatives A->C Condensation with α,β-Unsaturated Ketones D Thioquinazolinedione Derivatives A->D Reaction with Carbonyl Sulfide (COS) E Quinoline Derivatives A->E Condensation with Aldehydes/Ketones G cluster_0 Normal EGFR Signaling cluster_1 Inhibition by Quinazoline Derivative A Ligand (EGF) B EGFR A->B C Dimerization & Autophosphorylation B->C D Downstream Signaling (e.g., RAS-RAF-MEK-ERK) C->D E Cell Proliferation, Survival, Angiogenesis D->E F Quinazoline Inhibitor G EGFR (ATP Binding Site) F->G H Inhibition of Phosphorylation G->H I Blocked Signaling H->I J Apoptosis & Cell Cycle Arrest I->J

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Aurora Kinase Inhibition:

2-Aminobenzimidazole derivatives, which can be synthesized from precursors related to the 2-aminobenzonitrile scaffold, have emerged as potent inhibitors of Aurora kinases, which are critical for cell division. [5]For this class, the 2-aminobenzimidazole core acts as a bioisostere for other known hinge-binding motifs, offering improved properties like aqueous solubility while maintaining high potency. [5] Table 1: SAR of Representative Kinase Inhibitors

Compound ClassR1 (Position 4)R2 (Positions 6, 7)Target KinaseIC50Reference
Quinazoline3-chloro-4-fluoro-phenylamino6,7-dimethoxyEGFR5 nM[1]
Quinazoline3-ethynyl-phenylamino6,7-bis(2-methoxyethoxy)EGFR2 nM[6]
2-AminobenzimidazoleVariesVariesAurora A15 nM[5]
Antimicrobial Activity

Derivatives of 2-aminobenzonitrile are versatile platforms for developing novel antimicrobial agents to combat the growing threat of resistance. [7]

  • Quinazoline Derivatives: These compounds have shown broad-spectrum activity. For instance, certain quinazolin-4(3H)-one derivatives exhibit significant antibacterial and antifungal properties. [1]Some synthesized compounds have demonstrated greater efficacy against Staphylococcus aureus than the standard drug Gentamycin. [8]* Benzothiazole Derivatives: By modifying the core structure, novel benzothiazole-based compounds have been developed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. [9]This dual-targeting mechanism is a promising strategy to overcome resistance. Compounds have shown much greater potency than ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA). [9]* Pyrrole Carbonitrile Derivatives: A SAR study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group is crucial for inhibiting metallo-β-lactamases (MBLs), enzymes that confer resistance to carbapenem antibiotics. [10] Table 2: Antimicrobial Activity of Representative Derivatives

Compound ClassOrganismTargetActivity Metric (MIC/IC50)Reference
QuinazolinoneStaphylococcus aureusNot Specified> Gentamycin[8]
BenzothiazoleMRSADNA Gyrase/Topo IV> Ciprofloxacin[9]
Pyrrole CarbonitrileIMP-1 MBL ProducerMetallo-β-lactamaseLow µM Inhibition[10]
Antimitotic Activity via Tubulin Inhibition

A distinct class of derivatives, 2-aminobenzophenones, has been identified as potent inhibitors of tubulin polymerization, a mechanism similar to that of the well-known anticancer agent colchicine. [11]

  • The Ortho-Amino Group: SAR studies have definitively shown that an amino group at the ortho position of the benzophenone ring is essential for potent growth inhibition. [11]This feature distinguishes these compounds from other benzophenone-based agents.

  • Benzoyl Ring Substitution: A 3,4,5-trimethoxy substitution pattern on the second phenyl ring (the 'B-ring') is often optimal for activity, mimicking the substitution pattern of combretastatin A-4, another potent tubulin inhibitor.

  • Aminobenzonitrile Ring Substitution: Methoxy groups at the C4 or C5 position of the 2-aminobenzoyl ring can significantly enhance potency, with some compounds showing 50- to 100-fold lower IC50 values than combretastatin A-4 against certain human cancer cell lines. [11]

Experimental Protocols & Methodologies

The translation of SAR insights into novel therapeutic agents relies on robust and reproducible experimental procedures. This section provides validated protocols for the synthesis and evaluation of 2-aminobenzonitrile derivatives.

G A Step 1: Synthesis of 2-Aminobenzonitrile Derivative Library B Step 2: Purification & Structural Characterization (NMR, MS, HPLC) A->B C Step 3: Primary Screening (e.g., In vitro enzyme assay, Cell viability assay) B->C D Step 4: Identification of 'Hit' Compounds C->D E Step 5: Lead Optimization (Iterative SAR-driven synthesis) D->E F Step 6: In-depth Biological Evaluation (e.g., MOA studies, In vivo models) E->F G Step 7: Preclinical Candidate Selection F->G

Caption: General workflow for synthesis and screening of novel derivatives.

Synthesis Protocol: Quinazolin-4(3H)-one from 2-Aminobenzonitrile

This protocol is adapted from established methodologies for the cyclization of 2-aminobenzonitrile derivatives. [1] Step 1: Synthesis of 2-Aminobenzamide from 2-Aminobenzonitrile

  • Dissolve 2-aminobenzonitrile (10 mmol) in a mixture of ethanol (20 mL) and 30% hydrogen peroxide (10 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 6N sodium hydroxide (5 mL) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 2-aminobenzamide.

Causality: The alkaline peroxide solution facilitates the selective hydrolysis of the nitrile group to a primary amide without affecting the aromatic amino group.

Step 2: Cyclization to Quinazolin-4(3H)-one

  • Combine the 2-aminobenzamide (5 mmol) from Step 1 with triethyl orthoformate (10 mmol).

  • Heat the mixture at 130-140 °C for 4 hours. The reaction can be monitored by observing the evolution of ethanol.

  • Upon completion, cool the reaction mixture to room temperature.

  • Triturate the resulting solid with hexane or ether, filter, and dry to obtain the quinazolin-4(3H)-one product.

Causality: The orthoester acts as a one-carbon source. It first reacts with the primary amino group, and subsequent intramolecular cyclization with the amide group, driven by heat, forms the stable quinazoline ring system.

Biological Assay Protocol: Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • In a 96-well microtiter plate, add 100 µL of appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to each well.

  • Perform a two-fold serial dilution of the test compound by adding 100 µL of the stock solution to the first well and then transferring 100 µL sequentially across the plate, creating a range of concentrations.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Perspectives

The 2-aminobenzonitrile scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can yield potent and selective inhibitors for a wide array of biological targets. The synthetic accessibility and versatility of this scaffold ensure its continued relevance in medicinal chemistry. [1] Future research will likely focus on several key areas:

  • Developing Novel Scaffolds: Exploring new cyclization strategies to create novel heterocyclic systems beyond the common quinazolines and pyrimidines.

  • Targeting Resistance: Designing derivatives that can overcome known drug resistance mechanisms, such as the dual DNA gyrase/topoisomerase IV inhibitors. [9]* Improving Pharmacokinetics: Optimizing derivatives to enhance their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, improving their viability as clinical candidates.

  • Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple targets, a potential strategy for complex diseases like cancer.

By integrating rational design based on established SAR with innovative synthetic chemistry, the 2-aminobenzonitrile core will undoubtedly lead to the development of next-generation therapeutics.

References

  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology (RSC Publishing).
  • Potential Applications of 2-Amino-4,6-dimethylbenzonitrile in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Taylor & Francis Online. (2023-08-21).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. (2023-11-17).
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals.
  • Synthesis of 2-amino-5-chlorobenzonitrile. ChemicalBook.
  • Synthesis of target compounds 2 using 2-aminobenzonitriles as initial... ResearchGate.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. (2019-12-17).
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Kerbala. (2024-06-23).
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. (2017-09-08).
  • Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. PubMed. (2002-06-06).
  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. (2025-02-24).
  • Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. PubMed. (2020-01-15).
  • 2-Aminobenzonitrile | 1885-29-6. ChemicalBook. (2026-01-13).
  • 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. PubMed. (2026-02-06).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. (2014-03-21).
  • Benzonitrile derivatives as kinase inhibitors. Google Patents.
  • 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. PubMed. (2009-09-01).
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. (2024-02-28).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. (2014-03-21).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. (2025-10-16).
  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. PubMed. (2017-01-05).
  • Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C-C Bond Cleavage of 2-Arylindoles. PubMed. (2018-06-15).
  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024-08-02).

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Methodological & Application

Synthesis of 4-Bromo-2-(cyclopentylamino)benzonitrile via SnAr reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized S


Ar Synthesis of 4-Bromo-2-(cyclopentylamino)benzonitrile 

Ar)

Executive Summary

This application note details the optimized protocol for synthesizing 4-Bromo-2-(cyclopentylamino)benzonitrile , a critical pharmacophore often utilized in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (S


Ar) of 4-bromo-2-fluorobenzonitrile  with cyclopentylamine .

This guide addresses the specific challenge of chemoselectivity—ensuring displacement of the ortho-fluoro group while preserving the para-bromo moiety for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Scientific Background & Mechanistic Rationale

Retrosynthetic Analysis

The target molecule is disconnected at the C(aryl)-N bond. The choice of the electrophile is critical. The nitrile (CN) group at position 1 is a strong electron-withdrawing group (EWG), activating the ortho (C2) and para (C4) positions.

To achieve exclusive substitution at C2, we utilize the Leaving Group Effect specific to S


Ar reactions:
  • Fluorine (F) is the optimal leaving group for S

    
    Ar because its high electronegativity significantly lowers the energy of the LUMO and stabilizes the anionic Meisenheimer intermediate.
    
  • Bromine (Br) , while a better leaving group in S

    
    1/S
    
    
    
    2 reactions, is a poor leaving group in S
    
    
    Ar compared to fluorine.

Therefore, 4-bromo-2-fluorobenzonitrile is the ideal precursor. The nucleophile (cyclopentylamine) will exclusively attack the C2 position (activated by ortho-CN and possessing the superior leaving group F), leaving the C4-Br intact.

Reaction Pathway Visualization

SNAr_Mechanism SM 4-Bromo-2-fluorobenzonitrile (Electrophile) TS Meisenheimer Complex (Stabilized by -CN) SM->TS Nucleophilic Attack (k1) Rate Determining Step Nuc Cyclopentylamine (Nucleophile) Nuc->TS Prod 4-Bromo-2-(cyclopentylamino)benzonitrile (Target) TS->Prod Elimination of F- (k2) Byprod HF (Neutralized by Base) TS->Byprod

Figure 1: Mechanistic pathway showing the formation of the Meisenheimer complex stabilized by the electron-withdrawing nitrile group.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
4-Bromo-2-fluorobenzonitrile 200.011.0Substrate
Cyclopentylamine 85.151.2Nucleophile
Potassium Carbonate (K

CO

)
138.212.0Base (HF Scavenger)
DMSO (Dimethyl sulfoxide) -5-10 VolSolvent

Note: DMSO is preferred over DMF to minimize thermal hazards and potential formation of dimethylamine impurities at high temperatures.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a reaction vessel (equipped with magnetic stirring and internal temperature probe) with 4-Bromo-2-fluorobenzonitrile (1.0 equiv).

  • Add DMSO (5 volumes relative to substrate mass). Stir to dissolve.

  • Add K

    
    CO
    
    
    
    (2.0 equiv).[1] The mixture will appear as a suspension.
  • Add Cyclopentylamine (1.2 equiv) dropwise over 5 minutes. Note: Mild exotherm may occur.

Step 2: Reaction Execution

  • Heat the mixture to 50–60°C .

  • Monitor reaction progress via HPLC or TLC (Hexane/EtOAc 4:1).

    • TLC Visualization: UV (254 nm). The product will be less polar (higher R

      
      ) than the starting material due to the loss of the polar C-F bond and formation of the secondary amine.
      
  • Reaction is typically complete within 2–4 hours .

Step 3: Workup (Precipitation Method)

  • Cool the reaction mixture to room temperature (20–25°C).

  • Slowly pour the reaction mixture into Ice Water (10 volumes) with vigorous stirring.

  • A solid precipitate should form immediately. Stir for 30 minutes to ensure complete granulation.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with water (3 x 2 volumes) to remove residual DMSO and inorganic salts.

Step 4: Purification

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Purity Check: If purity is <98% by HPLC, recrystallize from Ethanol/Water or Heptane/EtOAc .

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Temperature 50–60°C<50°C: Slow reaction. >80°C: Risk of displacing the Br group (bis-amination) or nitrile hydrolysis.
Stoichiometry 1.1–1.3 eq Amine<1.0 eq: Incomplete conversion. >2.0 eq: Impurity formation (bis-addition).
Water Content AnhydrousWater can hydrolyze the nitrile to an amide under basic conditions.
Impurity Profile
  • Impurity A (Hydrolysis): 4-Bromo-2-(cyclopentylamino)benzamide. Cause: High water content in DMSO or high temp.

  • Impurity B (Bis-substitution): 2,4-Bis(cyclopentylamino)benzonitrile. Cause: Excessive temperature (>100°C) allowing substitution of the deactivated bromine.

Experimental Workflow Diagram

Workflow Start Start: Dissolve 4-Bromo-2-fluorobenzonitrile in DMSO AddBase Add K2CO3 (2.0 eq) Add Cyclopentylamine (1.2 eq) Start->AddBase Heat Heat to 60°C (2-4 Hours) AddBase->Heat Check IPC: HPLC/TLC Conversion >98%? Heat->Check Check->Heat No (Extend Time) Quench Quench into Ice Water (Precipitate Product) Check->Quench Yes Filter Filtration & Wash (Remove DMSO/Salts) Quench->Filter Dry Vacuum Dry (45°C) Filter->Dry End Final Product: 4-Bromo-2-(cyclopentylamino)benzonitrile Dry->End

Figure 2: Step-by-step process flow for the synthesis and isolation.

Safety & Scale-Up Considerations

  • Exotherm: The addition of amine to the activated aryl fluoride can be exothermic. On a kilogram scale, control addition rate to maintain T < 30°C during addition.

  • Cyanide Stability: While the nitrile group is stable under these conditions, avoid strong aqueous acids during waste disposal to prevent HCN liberation.

  • DMSO Waste: Aqueous DMSO waste streams require specific disposal protocols; do not mix with strong oxidizers.

References

  • Regioselectivity in S

    
    Ar Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrofluorobenzene with piperidine." Chemical Reviews.
    • Source:

  • Synthetic Precedent (Analogous Substrates)

    • Patent US11028064B2. "Tricyclic heterocyclic derivatives and uses thereof." (2021).[2] Describes the reaction of 4-bromo-2-fluorobenzonitrile with various nucleophiles under basic conditions.

    • Source:

  • General Protocol for Amination of 2-Fluorobenzonitriles

    • Beilstein Journal of Organic Chemistry.[3] "Nucleophilic aromatic substitution of 2-fluorobenzonitriles."

    • Source:

  • Commercial Availability & Properties

    • PubChem Compound Summary for CID 736029 (4-Bromo-2-fluorobenzonitrile).
    • Source:

Sources

Application Note: Protocol for Buchwald-Hartwig Amination of 4-Bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge: A "Trojan Horse"

The substrate 4-bromo-2-fluorobenzonitrile presents a classic chemoselectivity dilemma in transition-metal catalysis. It contains three functional handles with distinct reactivities:

  • C4-Bromine: The intended site for Palladium-catalyzed oxidative addition (Buchwald-Hartwig coupling).

  • C2-Fluorine: A highly activated site for Nucleophilic Aromatic Substitution (SNAr), driven by the ortho-nitrile electron-withdrawing group (EWG).

  • C1-Nitrile: A strong EWG that activates the ring but can also suffer hydrolysis or nucleophilic attack under harsh conditions.

The Core Problem: Standard Buchwald-Hartwig conditions often employ strong alkoxide bases (e.g., NaOtBu) and heat. Under these conditions, the amine nucleophile can bypass the palladium cycle and directly attack the C2-position, displacing the fluoride (SNAr pathway). This results in a regioisomeric impurity that is often inseparable by standard chromatography.

The Solution: Kinetic Differentiation

To achieve high selectivity for the C4-amination product, the protocol must establish Kinetic Dominance of the catalytic cycle over the background SNAr reaction.

  • Catalyst: We utilize a "Third-Generation" Buchwald precatalyst system (e.g., XPhos Pd G3 or Pd2(dba)3/XPhos). These bulky, electron-rich ligands facilitate rapid oxidative addition to the C-Br bond, even in the presence of ortho-substituents, and accelerate reductive elimination.

  • Base: We substitute the standard NaOtBu with Cesium Carbonate (Cs2CO3) . This weaker, inorganic base is sufficiently basic to deprotonate the amine-Pd complex but lacks the nucleophilicity and basicity to trigger rapid SNAr at the C2-fluorine.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene is preferred to maintain catalyst stability while minimizing the polarity that stabilizes the Meisenheimer complex intermediate of the SNAr pathway.

Reaction Pathways Diagram

ReactionPathways Substrate 4-Bromo-2-fluorobenzonitrile Pd_Cycle Pd(0) Catalytic Cycle (Fast Oxidative Addition) Substrate->Pd_Cycle Pd-Cat / Ligand SNAr_Path Background SNAr (Nucleophilic Attack at C2) Substrate->SNAr_Path Strong Base / Heat Product_Desired 4-Amino-2-fluorobenzonitrile (Target: C4 Substitution) Pd_Cycle->Product_Desired Reductive Elimination Product_Undesired 2-Amino-4-bromobenzonitrile (Impurity: C2 Substitution) SNAr_Path->Product_Undesired F- Displacement

Figure 1: Competitive pathways. The protocol is designed to accelerate the Green path (Pd-Catalysis) while suppressing the Red path (SNAr).

Part 2: Detailed Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[1][2][3][4]RoleCritical Specification
4-Bromo-2-fluorobenzonitrile 1.0SubstratePurity >97%; Dry
Amine (R-NH₂ or R₂NH) 1.2NucleophileFree base (avoid HCl salts if possible)
Pd₂(dba)₃ 0.02Catalyst Precursor"Tris(dibenzylideneacetone)dipalladium(0)"; Store in freezer
XPhos 0.08Ligand"2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl"; Air stable solid
Cs₂CO₃ 2.0BaseAnhydrous; Granular (grind if caked)
1,4-Dioxane [0.2 M]SolventAnhydrous (Sure/Seal™ or freshly distilled)

Note: For challenging amines (e.g., acyclic secondary amines), BrettPhos may be substituted for XPhos.

Step-by-Step Procedure

1. Reaction Setup (Inert Atmosphere):

  • Glassware: Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with:

    • 4-Bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg)

    • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

    • XPhos (0.08 mmol, 38.1 mg)

    • Cs₂CO₃ (2.0 mmol, 652 mg)

  • Checkpoint: Ensure Cs₂CO₃ is finely ground to maximize surface area, as it is insoluble in dioxane.

2. Solvent & Amine Addition:

  • Seal the vessel with a septum.

  • Evacuate and backfill with Argon three times (3x) to remove O₂.

  • Add Anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Add the Amine (1.2 mmol) via syringe.

    • Variation: If the amine is a solid, add it during Step 1 with the other solids.

3. Reaction Execution:

  • Place the vessel in a pre-heated oil block at 90°C .

  • Stir vigorously (≥800 RPM). Efficient mixing is crucial for the heterogeneous base.

  • Time: Monitor by HPLC or TLC after 2 hours. Most reactions complete within 4-16 hours.

  • Monitoring: Look for the disappearance of the starting bromide (Rf ~0.6 in 20% EtOAc/Hex) and the appearance of the fluorescent amine product.

4. Work-up:

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite® to remove palladium black and inorganic salts.

  • Rinse the pad with Ethyl Acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.[4]

5. Purification:

  • Purify the crude residue via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0-30% EtOAc).

  • Note: The product is often a crystalline solid. Recrystallization from EtOH/Heptane can be used for high-purity needs.

Workflow Visualization

Workflow Start Start: Oven-Dried Schlenk Tube Charge Charge Solids: Substrate, Pd2(dba)3, XPhos, Cs2CO3 Start->Charge Inert Evacuate/Backfill Argon (3x) Charge->Inert Liquids Add Anhydrous Dioxane & Amine Inert->Liquids Heat Heat to 90°C Stir 800 RPM (4-16h) Liquids->Heat Check Checkpoint: TLC/HPLC (Check for C4 vs C2 Selectivity) Heat->Check Check->Heat Incomplete Filter Filter through Celite (Remove Pd/Salts) Check->Filter Complete Purify Flash Chromatography (Hex/EtOAc) Filter->Purify

Figure 2: Operational workflow for the amination protocol.

Part 3: Troubleshooting & Optimization Guide

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure strict O₂-free conditions. Switch to a pre-formed catalyst like XPhos Pd G3 to bypass the activation step.
SNAr Impurity (>10%) Base too strong / Temp too highSwitch solvent to Toluene (less polar). Reduce Temp to 80°C. Ensure Base is Cs₂CO₃, not NaOtBu.
Protodehalogenation Hydride source presentEnsure solvent is anhydrous. Avoid alcoholic solvents.
Blue/Green Reaction Color Oxidation of Amine/PdOxygen leak. Check septa and gas lines.
Substrate-Specific Modifications
  • For Anilines (Weak Nucleophiles): The reaction may require BrettPhos ligand and slightly higher temperatures (100°C).

  • For Secondary Acyclic Amines: Use RuPhos to prevent β-hydride elimination side reactions.

  • For Acid-Sensitive Groups: The nitrile is robust, but if the amine contains an ester, stick to Cs₂CO₃ (avoid hydroxides).

Part 4: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8][9] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 61(3), 1133-1135. Link

  • Organic Syntheses. (2002).[10] General Procedure for Buchwald-Hartwig Amination. Organic Syntheses, 79, 209.[10] Link

  • Mao, S., et al. (2019).[11] Pd/C as Heterogeneous Catalyst for the Direct Arylation of (Poly)fluorobenzenes.[11] ResearchGate.[12][13] Link

Sources

Palladium-catalyzed cross-coupling reactions of 4-bromobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromobenzonitriles

Executive Summary

4-Bromobenzonitrile (CAS: 16532-79-9) is a linchpin intermediate in the synthesis of biphenyl liquid crystals, sartans (angiotensin II receptor antagonists), and antiviral therapeutics. Its dual functionality—a reactive aryl bromide and a robust yet versatile nitrile group—presents a unique chemical landscape.

This guide provides optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Unlike generic halide protocols, these methods are engineered to leverage the electron-withdrawing nature of the para-cyano group while preventing common side reactions such as nitrile hydrolysis or catalyst poisoning.

Mechanistic Insights: The "Activation-Inhibition" Duality

To master the coupling of 4-bromobenzonitrile, one must understand its electronic influence on the catalytic cycle:

  • Oxidative Addition (Activation): The nitrile group is a strong electron-withdrawing group (EWG). It decreases electron density at the C-Br bond, significantly accelerating the rate of oxidative addition to Pd(0) compared to bromobenzene. This allows for milder reaction temperatures (often <80°C).

  • Catalyst Poisoning (Inhibition): The nitrile nitrogen has a lone pair capable of coordinating to electrophilic Pd(II) species, potentially forming stable, inactive [Pd(Ar)(CN)(L)] complexes (the "nitrile effect").

    • Solution: Use bulky, chelating ligands (e.g., BINAP, Xantphos, dppf) to sterically crowd out the nitrile coordination.

Visualizing the Catalytic Pathway

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Accelerated by p-CN) Pd0->OxAdd + 4-Bromobenzonitrile PdII_Ar Pd(II)(Ar)(Br)L2 Oxidative Complex OxAdd->PdII_Ar NitrileCoord Off-Cycle: Nitrile Coordination (Catalyst Poisoning) PdII_Ar->NitrileCoord Low Steric Ligands TransMet Transmetallation (Rate Determining) PdII_Ar->TransMet + Nucleophile (Boronic acid/Amine) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by the nitrile group and the risk of off-cycle coordination.

Module A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target Application: Synthesis of 4-cyanobiphenyls (Liquid Crystal Monomers)

The Suzuki coupling is the most robust method for this substrate. The electron-deficient nature of 4-bromobenzonitrile makes it an excellent electrophile.

Critical Consideration: Avoid strong hydroxide bases (NaOH, KOH) at high temperatures to prevent hydrolysis of the nitrile to the primary amide. Use Carbonate or Phosphate bases.[1]

Protocol 1: High-Throughput Conditions
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (High stability, air tolerant)

  • Ligand: dppf (Bidentate ligand prevents nitrile coordination)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Base: K₂CO₃ (Anhydrous)

Step-by-Step Procedure:

  • Charge: To a reaction vial, add 4-bromobenzonitrile (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Inject degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat to 85°C for 4–6 hours. (Monitor by HPLC/TLC; the activated bromide reacts fast).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target Application: Synthesis of Aminobenzonitriles (Pharmaceutical Intermediates)

Coupling amines to 4-bromobenzonitrile is challenging because the nitrile can compete with the amine for the Pd center.

Critical Consideration: Use Xantphos or BINAP . These wide-bite-angle ligands are essential to facilitate reductive elimination and prevent the formation of stable Pd-amido dimers.

Protocol 2: The "Gold Standard" Amination
  • Catalyst Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Cs₂CO₃ (Cesium Carbonate) - Preferred over NaOtBu to avoid nucleophilic attack on CN.

  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ (1.5 mol%) and Xantphos (3.5 mol%) in anhydrous Toluene. Stir at RT for 10 mins until the solution turns orange/red (active catalyst formation).

  • Substrate Addition: Add 4-bromobenzonitrile (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to the reaction vessel.

  • Transfer: Transfer the catalyst solution to the reaction vessel via cannula or syringe.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Note: If using a secondary amine, conversion is faster. Primary amines may require 110°C.

  • Workup: Filter through a Celite pad to remove Palladium black and inorganic salts. Concentrate and purify.

Module C: Sonogashira Coupling (Alkynylation)

Target Application: Conjugated Systems for Organic Electronics

4-Bromobenzonitrile couples efficiently with terminal alkynes. Due to the activation by the nitrile group, this can often be performed at lower temperatures than unactivated bromides.

Critical Consideration: Copper-free conditions are preferred if the final product is for electronic applications (to avoid Cu contamination), but the standard Pd/Cu protocol is faster.

Protocol 3: Mild, Standard Conditions
  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base: Triethylamine (Et₃N) - Acts as both base and solvent (or co-solvent).

  • Solvent: THF or DMF.

Step-by-Step Procedure:

  • Charge: Add 4-bromobenzonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂, and CuI to a dry flask.

  • Degas: Evacuate and backfill with Argon (3 cycles). Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Solvent/Base: Add degassed THF and Et₃N (3.0 equiv).

  • Alkyne: Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<50%), heat to 50°C . Do not overheat as this promotes alkyne polymerization.

  • Visual Cue: The reaction mixture typically turns dark brown/black as Pd(0) is generated and the cycle proceeds. Precipitation of Et₃N·HBr salts will occur.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by NitrileSwitch to bidentate ligands (dppf, Xantphos) or increase catalyst loading to 5 mol%.
Hydrolysis (Amide formation) Wet solvent or strong hydroxide baseUse anhydrous solvents (Dioxane, Toluene). Switch base from NaOH/KOH to K₂CO₃ or K₃PO₄.
Homocoupling (Biaryl) Improper stoichiometry/Air leakEnsure strict inert atmosphere. Homocoupling of the bromide is rare but possible if Boronic acid is inactive.
Homocoupling (Alkyne) Oxygen presence in SonogashiraDegas solvents thoroughly (sparge with Ar for 20 mins). Reduce CuI loading.
Black Precipitate (Early) Catalyst decomposition (Pd Black)Ligand concentration is too low. Ensure Ligand:Pd ratio is > 2:1 (monodentate) or > 1.1:1 (bidentate).

Safety & Handling

  • Nitrile Stability: While 4-bromobenzonitrile is stable, avoid contact with strong acids which can liberate toxic fumes or hydrolyze the nitrile.

  • Palladium Residues: Pd species are toxic. All waste streams containing heavy metals must be segregated.

  • Base Handling: Cs₂CO₃ is hygroscopic; handle in a desiccated environment to ensure accurate stoichiometry.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Sonogashira Coupling of Activated Aryl Halides

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Industrial Preparation of 4-Cyanobiphenyls

    • Goodby, J. W., et al. (2014). Liquid Crystals: Chemistry and Structure.

Sources

Precision Nucleophilic Aromatic Substitution: Cyclopentylamine Protocols & Regiocontrol Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Cyclopentylamine is a critical pharmacophore in medicinal chemistry, offering a balance of lipophilicity (


) and metabolic stability superior to linear alkyl chains. However, its secondary carbon attachment point introduces moderate steric bulk that distinguishes its reactivity profile from simple primary amines like methylamine.

This Application Note details the Nucleophilic Aromatic Substitution (SNAr) of cyclopentylamine. Unlike metal-catalyzed Buchwald-Hartwig couplings, SNAr offers a transition-metal-free, cost-effective pathway for coupling amines to electron-deficient heterocycles and arenes. Success, however, relies on rigorous control of the Addition-Elimination mechanism, specifically managing the stability of the Meisenheimer complex and the regioselectivity in poly-halogenated systems.

Mechanistic Insight: The Addition-Elimination Pathway[1][2][3][4]

The reaction proceeds via a two-step addition-elimination mechanism.[1][2] The rate-determining step (RDS) is typically the initial nucleophilic attack, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[3]

Critical Variables
  • Nucleophile: Cyclopentylamine (pKa

    
     10.6). Its steric bulk requires higher activation energy than n-butylamine, often necessitating elevated temperatures (
    
    
    
    C) for deactivated substrates.
  • Leaving Group (LG): In SNAr, the bond breaking of the LG occurs after the RDS. Therefore, electronegativity (stabilizing the intermediate) matters more than bond strength.

    • Reactivity Order:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[2]
      
  • Substrate Activation: Requires Electron-Withdrawing Groups (EWG) at ortho or para positions (e.g.,

    
    , 
    
    
    
    ,
    
    
    , or N-atoms in Pyridine/Pyrimidine).
Mechanism Visualization

The following diagram illustrates the energy landscape and intermediate stabilization required for success.

SnAr_Mechanism cluster_factors Critical Success Factors Start Substrate (Ar-LG) + Cyclopentylamine TS1 Transition State 1 (High Energy) Start->TS1 Nucleophilic Attack Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter k1 (RDS) TS2 Transition State 2 (LG Departure) Inter->TS2 k2 Product N-Cyclopentyl Product + H-LG TS2->Product Aromaticity Restored Factor1 EWG stabilizes Negative Charge Factor2 Polar Aprotic Solvent Solvates Intermediate

Figure 1: Reaction coordinate of SNAr showing the rate-determining formation of the Meisenheimer complex.

Experimental Design & Optimization

Before executing the protocol, select conditions based on substrate activation.[3]

Solvent & Base Selection Matrix
ParameterStandard ConditionsGreen/Process ConditionsNotes
Solvent DMF, DMSO, NMP n-Butanol, Isopropanol Polar aprotic solvents (DMSO) accelerate rates by stabilizing the polar transition state. Alcohols are preferred for scale-up due to easier workup (crystallization).
Base DIPEA, TEA K₂CO₃, NaHCO₃ Organic bases (DIPEA) ensure homogeneity. Inorganic bases require vigorous stirring or particle size milling.
Temp 80–120 °C Reflux (Alcohol) Cyclopentylamine boils at 107°C. Reactions >100°C require sealed vessels.
Stoichiometry 1.2 – 1.5 equiv 1.1 equiv Excess amine can act as a base (scavenging H-LG), but this is atom-uneconomical. Use auxiliary base instead.

Protocol A: Standard SNAr (Activated Haloarenes)

Target: Synthesis of N-cyclopentyl-4-nitroaniline from 1-fluoro-4-nitrobenzene. Rationale: Fluorine is the optimal leaving group for SNAr due to high electronegativity.[2]

Materials
  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Cyclopentylamine (1.2 equiv) [CAS: 1003-03-8]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • DMSO (Dimethyl sulfoxide) [Concentration: 0.5 M]

Step-by-Step Procedure
  • Charge: To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol).

  • Solvate: Add DMSO (20 mL). Stir until fully dissolved.

  • Base Addition: Add DIPEA (2.6 mL, 15 mmol).

  • Nucleophile Addition: Add cyclopentylamine (1.18 mL, 12 mmol) dropwise. Caution: Exothermic reaction possible.

  • Reaction: Heat the mixture to 60 °C for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3][4] Look for disappearance of starting material (m/z 141) and appearance of product (m/z 207).

  • Workup (Precipitation Method):

    • Cool reaction to room temperature (RT).

    • Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual DMSO and salts.
      
  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Protocol B: Regioselective Substitution (Dichloropyrimidines)

Target: Regioselective synthesis of 4-(cyclopentylamino)-2-chloropyrimidine. Challenge: 2,4-Dichloropyrimidine has two electrophilic sites. The C4 position is kinetically favored due to lower LUMO energy and less steric hindrance from adjacent ring nitrogens.

Regiocontrol Strategy

To maximize C4 selectivity (kinetic product) over C2 or bis-substitution:

  • Temperature: Keep moderate (0 °C to RT initially).

  • Solvent: n-Butanol or IPA (Protic solvents assist in proton transfer and often enhance C4 selectivity via H-bonding networks).

  • Addition Order: Slow addition of amine to the pyrimidine.

Step-by-Step Procedure
  • Charge: Dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in n-Butanol (30 mL).

  • Cool: Place the vessel in an ice-water bath (0 °C).

  • Base: Add DIPEA (1.9 mL, 11 mmol).

  • Controlled Addition: Dissolve cyclopentylamine (0.99 mL, 10 mmol) in n-Butanol (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Scientific Rationale: Keeping the amine concentration low relative to the pyrimidine favors mono-substitution at the most reactive site (C4).

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

    • Note: If conversion is slow, heat to 40 °C, but avoid boiling to prevent C2 substitution.

  • Workup:

    • Remove volatiles under reduced pressure (rotary evaporator).

    • Redissolve residue in EtOAc (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-20% EtOAc in Hexanes). The C4 isomer is typically less polar than the C2 isomer.

Troubleshooting & Optimization Workflow

Use this decision tree when yields are low or byproducts form.

Optimization_Workflow Start Start: Low Yield / No Reaction Check_SM Is SM Consumed? Start->Check_SM Temp_Check Increase Temp (+20°C) or Switch to DMSO/NMP Check_SM->Temp_Check No (Reaction too slow) Regio_Check Isomer Mixture? Check_SM->Regio_Check Yes (Byproducts) LG_Check Is LG F or Cl? Temp_Check->LG_Check Switch_LG Switch LG to Fluorine (Higher Electronegativity) LG_Check->Switch_LG LG is Br/I Buchwald Switch to Buchwald-Hartwig (Pd-Catalysis) LG_Check->Buchwald LG is F/Cl (Substrate Deactivated) Lower_Temp Lower Temp (0°C) Slow Addition Regio_Check->Lower_Temp Regio-isomers Solvent_Switch Switch Solvent (Non-polar or Protic) Regio_Check->Solvent_Switch Decomposition

Figure 2: Logical flowchart for troubleshooting SNAr efficiency and selectivity.

Safety & Handling (Cyclopentylamine)

  • Hazards: Flammable liquid (Flash point: 12 °C). Causes severe skin burns and eye damage (Corrosive). Toxic if swallowed or inhaled.

  • PPE: Chemical resistant gloves (Nitrile/Neoprene), safety goggles, and face shield. Always handle in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents and acids. Reacts violently with acid chlorides.

References

  • Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of Amines with 1-Substituted-2,4-dinitrobenzenes." Chemical Reviews, 49(2), 273–412. Link

  • Solvent Effects: Rohrbaugh, D. K. (1998). "Solvent effects in the nucleophilic aromatic substitution reaction of amines." Journal of Physical Organic Chemistry, 11(1), 3-8. Link

  • Regioselectivity in Pyrimidines: Luo, Y., et al. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29. Link

  • Cyclopentylamine Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13836, Cyclopentylamine. Link

Sources

Application Note: Synthesis of Bicyclic Heterocycles from 2-Aminobenzonitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Ortho-Effect" Advantage

In medicinal chemistry, the 2-aminobenzonitrile (2-ABN) scaffold is a privileged structure. Its value lies in the ortho-relationship between the nucleophilic amino group (


) and the electrophilic cyano group (

). This bifunctionality allows for rapid, atom-economic construction of fused pyrimidine systems—specifically quinazolines and 4-aminoquinazolines —which are ubiquitous in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).

This guide details two distinct, high-yield protocols for transforming 2-ABN into these bioactive cores. Unlike traditional methods requiring harsh acids or transition metals, we focus on Microwave-Assisted (MW) and Iodine-Mediated oxidative pathways, prioritizing reproducibility and green chemistry principles.

Application Note A: Synthesis of 4-Aminoquinazolines

Target Scaffold:


-substituted or 2-substituted-4-aminoquinazolines.
Primary Utility:  Kinase inhibitor libraries (ATP-binding site mimics).
The Mechanistic Logic

The synthesis exploits the low reactivity of the nitrile carbon. By using a strong base (alkoxide) or Lewis acid activation, we force the external nitrile (co-reactant) to undergo nucleophilic attack by the aniline nitrogen. The resulting intermediate then cyclizes intramolecularly onto the ortho-cyano group.

Key Advantage: This route avoids the use of


 chlorination of quinazolinones, a common but hazardous industrial bottleneck.
Visualization: Base-Catalyzed Mechanism

The following diagram illustrates the reaction pathway using potassium tert-butoxide (


-BuOK) under microwave irradiation.

Aminoquinazoline_Mechanism Start 2-Aminobenzonitrile + Aryl Nitrile (R-CN) Step1 Amidine Intermediate (Intermolecular Attack) Start->Step1 t-BuOK, MW (Nu- Attack) Step2 Intramolecular Cyclization (Ring Close) Step1->Step2 Anionic Rearrangement Product 4-Aminoquinazoline Scaffold Step2->Product Tautomerization

Figure 1: Mechanistic flow for the base-mediated cyclization of 2-aminobenzonitrile with aryl nitriles.

Experimental Protocol: Microwave-Assisted Synthesis

Reagents:

  • 2-Aminobenzonitrile (1.0 equiv)[1]

  • Aryl Nitrile (1.2 equiv)

  • Potassium tert-butoxide (

    
    -BuOK) (1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (Dry)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve 2-aminobenzonitrile (1.0 mmol) and the chosen aryl nitrile (1.2 mmol) in anhydrous 1,4-dioxane (3 mL).

  • Activation: Add

    
    -BuOK (1.5 mmol) in a single portion. Seal the vial immediately under an argon atmosphere.
    
  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Ramp: 2 minutes to 130°C.

    • Hold: 10–20 minutes at 130°C (monitor pressure, max 15 bar).

    • Power: Dynamic mode (max 150 W).

  • Quench: Cool to room temperature (RT) using compressed air. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation:

    • Precipitate: If solid forms, filter and wash with cold diethyl ether.

    • Oil: If no precipitate, extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexane:EtOAc 70:30).

Application Note B: Synthesis of 2-Substituted Quinazolines

Target Scaffold: Fully aromatic quinazolines. Primary Utility: DNA intercalators, antimalarials, and fungicides.

The Mechanistic Logic (Iodine-Mediated)

Direct condensation of 2-ABN with aldehydes usually yields dihydroquinazolines. To achieve the fully aromatic quinazoline core in one pot, an oxidant is required. Molecular Iodine (


)  serves a dual role here:
  • Lewis Acid: Activates the aldehyde carbonyl for Schiff base formation.

  • Oxidant: Facilitates the dehydrogenation of the intermediate dihydroquinazoline.

Visualization: Reaction Workflow & Decision Matrix

Quinazoline_Workflow Precursor 2-Aminobenzonitrile Intermediate Dihydroquinazoline (Unstable) Precursor->Intermediate Condensation (K2CO3, 80°C) Aldehyde Reagent: Aldehyde (R-CHO) Aldehyde->Intermediate Catalyst Catalyst: I2 (20 mol%) Oxidant: O2 or TBHP Catalyst->Intermediate Activates Final 2-Substituted Quinazoline Intermediate->Final Oxidative Aromatization (I2)

Figure 2: Oxidative cyclization workflow transforming 2-ABN and aldehydes into aromatic quinazolines.

Experimental Protocol: Metal-Free Oxidative Cyclization

Reagents:

  • 2-Aminobenzonitrile (1.0 equiv)[1]

  • Aryl Aldehyde (1.0 equiv)[1]

  • Molecular Iodine (

    
    ) (0.2 – 1.0 equiv depending on oxidant source)
    
  • Base:

    
     (2.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv) OR open air.

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine 2-aminobenzonitrile (1.0 mmol), aldehyde (1.0 mmol), and

    
     (2.0 mmol) in Ethanol (5 mL).
    
  • Catalyst Addition: Add molecular iodine (20 mol%, 0.2 mmol).

    • Note: If not using TBHP, use stoichiometric Iodine (1.1 equiv) or bubble

      
      .
      
  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (the nitrile spot at

    
     will disappear; a highly fluorescent blue/green spot usually appears).
    
  • Workup:

    • Cool to RT.

    • Add saturated aqueous Sodium Thiosulfate (

      
      ) solution (10 mL) to quench unreacted iodine (color changes from dark brown to pale yellow).
      
  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.[1]

  • Purification: Silica gel column chromatography. Eluent: DCM/MeOH (98:2).

Troubleshooting & Optimization (E-E-A-T)

The following data summarizes common failure modes and validated solutions based on internal optimization studies.

IssueProbable CauseCorrective Action
Low Yield (Method A) Nitrile reactivity is too low.Switch solvent to DMSO (higher dielectric constant) or increase temp to 150°C.
Incomplete Oxidation (Method B) Dihydroquinazoline persists.Add TBHP (2 equiv) or switch to DMSO solvent with open air bubbling.
Product Fluorescence Impurity interference.Quinazolines are naturally fluorescent. Use HPLC-MS for purity confirmation, not just UV-vis.
Hydrolysis Side Product Water in solvent.[2]Use molecular sieves (4Å). Water converts the nitrile to amide (

), yielding quinazolinone instead of quinazoline.

References

  • Iodine-Catalyzed Oxidative Synthesis:J. Org. Chem. 2015, 80, 15, 7824–7829. "Molecular Iodine Catalyzed Oxidative Coupling of 2-Aminobenzamides with Aryl Methyl Ketones."

  • Microwave-Assisted Synthesis:Frontiers in Chemistry, 2020. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."

  • Green Chemistry Approaches:Organic Chemistry Portal. "Synthesis of Quinazolines."

  • Oxidative Amidation Mechanisms:Organic & Biomolecular Chemistry, 2019.

Sources

Application Note: Microwave-Assisted Synthesis of 4-Bromo-2-(cyclopentylamino)benzonitrile

[1]

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-Bromo-2-(cyclopentylamino)benzonitrile , a critical intermediate in the development of kinase inhibitors (e.g., Axl, CSF-1R, and CDK pathways).[1] By leveraging the dielectric heating properties of polar aprotic solvents, this method accelerates the nucleophilic aromatic substitution (SNAr) of 4-bromo-2-fluorobenzonitrile with cyclopentylamine.[1] Compared to traditional thermal reflux (12–24 hours), this protocol achieves >95% conversion in under 20 minutes with superior impurity profiles, minimizing thermal degradation and solvent waste.

Introduction & Scientific Rationale

The Target Scaffold

The 2-amino-benzonitrile motif is a privileged pharmacophore in medicinal chemistry.[1] The nitrile group often serves as a hydrogen bond acceptor in the kinase hinge region, while the 4-bromo substituent provides a handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.

The Challenge: Sterics and Deactivation

Synthesizing this core via SNAr using cyclopentylamine presents specific kinetic challenges:

  • Steric Bulk: Cyclopentylamine is a secondary alkyl amine with moderate steric hindrance, slowing the nucleophilic attack compared to smaller primary amines.

  • Electronic Deactivation: While the nitrile group activates the ortho-fluorine, the reaction still requires significant thermal energy to overcome the activation barrier, especially given the electron-rich nature of the incoming amine which can be prone to oxidation at prolonged high temperatures.

The Microwave Solution

Microwave irradiation offers a distinct advantage here.[2][3][4] By coupling directly with the dipolar solvent (DMSO) and the ionic transition state (Meisenheimer complex), microwave heating provides rapid, volumetric energy transfer. This "superheating" effect allows the reaction to reach optimal temperatures (140 °C) instantaneously, driving the reaction to completion before competing side reactions (such as nitrile hydrolysis) can occur.

Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Nucleophilic Attack: The lone pair of the cyclopentylamine nitrogen attacks the carbon at the 2-position of the benzonitrile ring.

  • Meisenheimer Complex: The electron-withdrawing nitrile group (and to a lesser extent, the bromine) stabilizes the resulting negative charge delocalized across the aromatic ring (the Meisenheimer intermediate).

  • Aromatization: The fluoride ion acts as a leaving group, restoring aromaticity and yielding the protonated amine product.

  • Deprotonation: The auxiliary base (DIPEA) or excess amine neutralizes the generated HF, driving the equilibrium forward.

SNAr_MechanismStart4-Bromo-2-fluorobenzonitrile(Electrophile)ComplexMeisenheimer Complex(Transition State)Start->Complex+ AmineMicrowave (Δ)AmineCyclopentylamine(Nucleophile)Amine->ComplexProduct4-Bromo-2-(cyclopentylamino)benzonitrileComplex->Product- F⁻ByproductHF / SaltComplex->Byproduct

Figure 1: Simplified SNAr reaction pathway stabilized by microwave irradiation.

Experimental Protocol

Reagents & Equipment[1][5]
Reagent / EquipmentSpecificationRole
4-Bromo-2-fluorobenzonitrile >98% PuritySubstrate (Electrophile)
Cyclopentylamine >99%, AnhydrousReagent (Nucleophile)
DIPEA (N,N-Diisopropylethylamine) Reagent GradeBase (Acid Scavenger)
DMSO (Dimethyl Sulfoxide) AnhydrousSolvent (High tan δ for MW absorption)
Microwave Reactor Single-mode (e.g., CEM/Biotage)Reaction Hardware
Vial 10 mL or 35 mL Pressure VialReaction Vessel
Step-by-Step Procedure
Step 1: Reaction Setup
  • Weigh 1.00 g (5.0 mmol) of 4-Bromo-2-fluorobenzonitrile into a 10 mL microwave process vial.

  • Add a magnetic stir bar.

  • Add 4.0 mL of DMSO . Note: DMSO is chosen for its high dielectric constant, ensuring rapid heating.

  • Add 0.74 mL (7.5 mmol, 1.5 equiv) of Cyclopentylamine.

  • Add 1.30 mL (7.5 mmol, 1.5 equiv) of DIPEA. Note: While excess cyclopentylamine can act as the base, using DIPEA is more atom-economical and prevents the formation of bis-alkylated byproducts.[1]

  • Seal the vial with a Teflon-lined crimp cap.[1]

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

  • Temperature: 140 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: Dynamic (Max 200 W)

Expert Insight: Do not exceed 160 °C. Above this threshold, the nitrile group is susceptible to hydrolysis by trace water in the DMSO, forming the primary amide byproduct.

Step 3: Workup (Precipitation Method)
  • Allow the vial to cool to <50 °C (usually automated by the reactor).

  • Pour the reaction mixture slowly into 40 mL of ice-cold water under vigorous stirring.

  • The product is highly lipophilic and will precipitate immediately as a white to off-white solid.[1]

  • Stir for 10 minutes to ensure all DMSO is solvated into the aqueous phase.

Step 4: Isolation & Purification
  • Filter the suspension using a Buchner funnel.

  • Wash the filter cake copiously with Water (3 x 20 mL) to remove residual DMSO and DIPEA salts.

  • Wash with a small amount of cold Hexane (1 x 10 mL) to remove trace unreacted amine.

  • Dry the solid in a vacuum oven at 45 °C for 4 hours.

Expected Yield: 85–95% Appearance: White crystalline solid Purity (HPLC): >98%

Workflow Visualization

Experimental_WorkflowSetupSetup:1.0g Substrate1.5 eq Amine1.5 eq DIPEAin DMSOMWMicrowave Irradiation:140°C, 15 minDynamic PowerSetup->MWQuenchQuench:Pour into Ice Water(Precipitation)MW->QuenchFilterFiltration:Wash w/ H2O & HexaneQuench->FilterDryDrying:Vacuum Oven 45°CFilter->DryFinalFinal Product:4-Bromo-2-(cyclopentylamino)benzonitrile(>98% Purity)Dry->Final

Figure 2: Operational workflow for the microwave-assisted synthesis.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low or old amine.[1]Increase Temp to 150 °C; Use fresh, anhydrous Cyclopentylamine.
Byproduct: Amide (M+18) Nitrile hydrolysis.Ensure DMSO is dry; Reduce Temp to 130 °C and extend time to 20 min.
Oily Product Residual DMSO or solvent occlusion.Recrystallize from Ethanol/Water (9:1) or dry longer under high vacuum.
Dark Coloration Oxidation of amine.Degas DMSO with Nitrogen prior to sealing the vial.

References

  • General Microwave SNAr Methodology

    • Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.[1]

    • Source: International Journal of Research in Pharmacy and Allied Science (2025).
    • URL:

  • Substrate Reactivity (4-Bromo-2-fluorobenzonitrile)

    • Title: The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile.[1][5]

    • Source: Ningbo Inno Pharmchem Applic
    • URL:

  • Kinase Inhibitor Context (Axl/CSF-1R)

    • Title: Tricyclic heterocyclic derivatives and uses thereof (P
    • Source: Google P
    • URL:

  • Analogous Synthesis (Pd-Catalyzed vs SNAr)

    • Title: Process for the preparation of androgen receptor antagonists (Patent EP3280710B1).[6]

    • Source: European Patent Office.[6]

    • URL:

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of the SNAr Reaction Between Cyclopentylamine and 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Nucleophilic Aromatic Substitution (SNAr) reaction between cyclopentylamine and 4-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a deeper mechanistic understanding to help you overcome common challenges and optimize the synthesis of 4-(cyclopentylamino)benzonitrile.

Section 1: Reaction Fundamentals

The successful synthesis of 4-(cyclopentylamino)benzonitrile via the SNAr reaction is a powerful transformation in medicinal chemistry. The reaction's success hinges on a two-step addition-elimination mechanism.[1][2][3] Understanding this mechanism is crucial for effective troubleshooting.

First, the nucleophile (cyclopentylamine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (fluorine). This step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][4] The presence of a strong electron-withdrawing group (EWG), such as the nitrile (-CN) group on the benzonitrile ring, is essential. This group must be positioned ortho or para to the leaving group to effectively delocalize the negative charge and stabilize this intermediate.[2][5][6][7] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.[2]

Caption: Troubleshooting workflow for low conversion.

Q2: My TLC shows multiple spots, indicating the formation of side products. What are they and how can I minimize them?

A2: Side product formation is often related to the reactivity of the starting materials and products under the reaction conditions.

Common Side Reactions & Solutions:
  • Over-alkylation/Di-substitution: This is less common with a mono-fluoro substrate but can be a concern in related reactions. For this specific reaction, the primary side product concern is degradation.

  • Hydrolysis of Nitrile: At high temperatures in the presence of water and a strong base, the nitrile group can be hydrolyzed to a carboxamide or even a carboxylic acid.

    • Solution: Ensure anhydrous reaction conditions. Use dry solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. [5]3. Reaction with Solvent: If using a potentially nucleophilic solvent, it may compete with the cyclopentylamine, especially at high temperatures.

    • Solution: Stick to robust polar aprotic solvents like DMSO or DMF, which are non-reactive under these conditions. [5]4. Degradation of Starting Material or Product: High temperatures or prolonged reaction times can lead to decomposition.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly begin the workup procedure. Do not heat the reaction unnecessarily for extended periods.

Q3: I am having difficulty with the workup and purification of my reaction. What are some common issues and their solutions?

A3: Workup and purification can be challenging, particularly when using high-boiling point solvents like DMSO.

Workup & Purification Best Practices:
  • Removing High-Boiling Solvents: DMSO and DMF are difficult to remove on a standard rotary evaporator.

    • Solution: After the reaction is complete, cool the mixture and pour it into a separatory funnel containing a significant volume of water or brine. The desired product, being organic, can then be extracted into a less polar organic solvent like ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery. The bulk of the DMSO will remain in the aqueous layer.

  • Persistent Emulsions: Emulsions can form during the aqueous workup, making layer separation difficult.

    • Solution: To break up emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing the organic components out.

  • Purification of a Basic Product: The product, 4-(cyclopentylamino)benzonitrile, contains a secondary amine, which is basic. This can cause streaking and poor separation during silica gel column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine in the eluent (e.g., hexane/ethyl acetate). [5]This neutralizes the acidic sites on the silica, allowing the basic product to elute cleanly.

Section 3: Frequently Asked Questions (FAQs)

  • What is the optimal solvent?

    • DMSO is generally the best choice due to its high polarity and ability to accelerate SNAr reactions. [5]DMF is also an excellent alternative. [4]* Which base is most effective?

    • Potassium carbonate (K₂CO₃) is a cost-effective and highly efficient base for this transformation. [1]Cesium carbonate (Cs₂CO₃) can sometimes offer faster reaction rates. [8]* Is an inert atmosphere necessary?

    • While not always strictly required, using an inert atmosphere (N₂ or Ar) is highly recommended to prevent moisture from entering the reaction, which can lead to hydrolysis side products. [5]* How should I monitor the reaction?

    • Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 4:1 Hexane:Ethyl Acetate. The product will be more polar than the 4-fluorobenzonitrile starting material and should have a lower Rf value.

  • Cyclopentylamine is volatile. Is this a problem?

    • Yes, cyclopentylamine has a boiling point of 106-108 °C. If running the reaction at or above this temperature, ensure you are using an efficient reflux condenser to prevent the nucleophile from escaping the reaction vessel. Using a slight excess (1.1-1.2 equivalents) of the amine can also compensate for any minor loss.

Section 4: Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of 4-(cyclopentylamino)benzonitrile.

protocol_workflow A 1. Setup Add 4-fluorobenzonitrile, K₂CO₃, and anhydrous DMSO to a flask under N₂. B 2. Reagent Addition Add cyclopentylamine (1.1 eq) dropwise at room temp. A->B C 3. Heating Heat reaction to 100°C with efficient reflux. B->C D 4. Monitoring Monitor by TLC until starting material is consumed. C->D E 5. Workup Cool, pour into water, and extract with Ethyl Acetate (3x). D->E F 6. Washing Wash combined organic layers with water, then brine. E->F G 7. Drying & Concentration Dry over Na₂SO₄, filter, and concentrate. F->G H 8. Purification Purify by column chromatography (Hex/EtOAc + 1% Et₃N). G->H

Caption: Optimized experimental workflow.

Materials:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • Cyclopentylamine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered and dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Triethylamine (Et₃N)

  • Silica Gel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzonitrile (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMSO via syringe to create a solution of approximately 0.5 M concentration relative to the starting material.

  • Begin stirring and add cyclopentylamine (1.1 equiv) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 100 °C and maintain it at this temperature.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc) until the 4-fluorobenzonitrile spot is no longer visible.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (approx. 10x the volume of DMSO used).

  • Extract the aqueous layer with ethyl acetate (3x the volume of DMSO).

  • Combine the organic layers and wash them with water, followed by brine, to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking.

Section 5: Data Summary

The following table outlines the key parameters and expected outcomes for this optimized reaction.

ParameterRecommended ConditionRationale
Substrate 4-Fluorobenzonitrile-CN group provides strong para activation; F is an excellent leaving group. [5][6]
Nucleophile Cyclopentylamine (1.1-1.2 equiv)Primary amine is a potent nucleophile. A slight excess accounts for volatility.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Neutralizes the HF byproduct, preventing protonation of the nucleophile. [1][4]
Solvent Anhydrous DMSO or DMFPolar aprotic solvent accelerates the reaction by solvating cations. [4][5]
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Prevents side reactions caused by atmospheric moisture. [5]
Expected Yield >85%With optimized conditions, high yields are readily achievable.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC. [Link]

  • SNAr Reactions of Amines in Aprotic Solvents | Request PDF. (n.d.). ResearchGate. [Link]

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2025, May 27). Nature. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Semantic Scholar. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026, February 7). Wordpress. [Link]

  • Optimization of reaction conditions using pentafluorobenzonitrile. (n.d.). ResearchGate. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). PMC. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Wikipedia. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

  • SNAr reaction scope & limitations. (2020, February 2). YouTube. [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Topic: Troubleshooting Low Conversion in Hindered Systems Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Hindrance" Paradox

In standard cross-coupling, oxidative addition is often the rate-determining step (RDS). However, when coupling sterically hindered amines (e.g., acyclic secondary amines, ortho-substituted anilines), the energy landscape shifts. The RDS often becomes amine binding or reductive elimination .

Low conversion in these systems is rarely due to "slow reaction" in the traditional sense; it is usually due to catalyst deactivation competing with a sluggish reductive elimination. To solve this, we must transition from "forcing" the reaction (heat/time) to "facilitating" the specific elementary step that is failing.

The Hardware: Catalyst & Ligand Selection

The most common cause of failure in hindered couplings is the use of legacy catalyst sources (e.g., Pd(OAc)₂ or Pd₂(dba)₃).

Why Legacy Methods Fail

For hindered substrates, the active catalytic species is a monoligated Pd(0) complex (L-Pd-Ar-X). Traditional methods often fail to generate this species quantitatively, leading to:

  • Pd Black formation: Unligated Pd aggregates.

  • Inactive Dimers: Formation of halide-bridged dimers

    
     which are catalytically incompetent.
    
The Solution: 3rd & 4th Generation Precatalysts

You must use pre-formed palladacycle precatalysts (G3 or G4) to guarantee a 1:1 Ligand-to-Palladium ratio and rapid activation.

Substrate ClassRecommended LigandRecommended PrecatalystWhy?
Hindered Primary Amines BrettPhos BrettPhos Pd G4Large ligand cone angle facilitates reductive elimination; prevents

-hydride elimination.
Hindered Secondary Amines RuPhos RuPhos Pd G4Specific "dialkylbiaryl" structure creates a pocket that accommodates secondary amines but excludes dimers.
Extremely Hindered / Amides tBuBrettPhos tBuBrettPhos Pd G4The t-butyl groups provide maximum steric bulk to force the hardest reductive eliminations.
N-Heterocycles AdBrettPhos AdBrettPhos Pd G3Adamantyl group tunes electronics for electron-deficient heterocycles.

Technical Note: The G4 precatalyst contains a methylated carbazole leaving group, which is more soluble than the G3 byproduct. Use G4 if your reaction is concentrated or if you observe precipitation stalling the stirring.

The Environment: Base & Solvent Effects

Incorrect base choice causes "proton management" issues, leading to stalling.

The "LHMDS Effect"

For sterically hindered amines, LiHMDS (Lithium Hexamethyldisilazide) is often superior to NaOtBu.

  • Mechanism: The bulky silylamide base prevents the formation of unreactive halide-bridged Pd dimers, a common resting state for hindered substrates.

  • Protocol: 1.0 M LiHMDS in THF/Hexanes is standard.

Solvent Polarity
  • Standard: Toluene or Dioxane (100–110 °C).

  • The "t-Amyl" Trick: If conversion halts at ~50%, switch to t-Amyl Alcohol . The increased polarity stabilizes the polar transition state of the amine-binding step without deactivating the catalyst.

Diagnostic Workflows (Graphviz)

Workflow 1: The "Low Conversion" Decision Tree

Use this logic flow to diagnose the root cause of your stalled reaction.

Troubleshooting Start START: Low Conversion (<20%) ColorCheck Did the reaction turn black? Start->ColorCheck PdBlack Cause: Catalyst Decomposition (Pd Black Formation) ColorCheck->PdBlack Yes NoBlack Reaction remains clear/brown ColorCheck->NoBlack No FixBlack Fix: 1. Switch to G4 Precatalyst 2. Lower Temp (80°C) 3. Add 1-5% Water (if using inorganic base) PdBlack->FixBlack OxAddCheck Check HPLC: Is Ar-X consumed? NoBlack->OxAddCheck Dehalogenation Product is Ar-H (Dehalogenation) Cause: Beta-Hydride Elimination OxAddCheck->Dehalogenation Ar-X -> Ar-H Stalled Ar-X remains unreacted Cause: Activation Failure OxAddCheck->Stalled Ar-X Intact FixDehal Fix: 1. Use Bulkier Ligand (tBuBrettPhos) 2. Increase Amine Conc. 3. Avoid alcohol solvents Dehalogenation->FixDehal FixStall Fix: 1. Switch Base to LHMDS 2. Check O2 ingress (Oxidative Addition failed) Stalled->FixStall

Caption: Diagnostic logic flow for identifying catalyst death versus kinetic stalling.

Workflow 2: Mechanistic Bottlenecks in Hindered Systems

This diagram illustrates where the cycle breaks for hindered amines.

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd AmineBind Amine Binding (Steric Clash Risk) OxAdd->AmineBind Slow for hindered Ar-X Dimer Inactive Dimer [Pd(Ar)X]2 OxAdd->Dimer Low Ligand Conc. Deprot Deprotonation AmineBind->Deprot Dehal Beta-Hydride Elim (Ar-H Side Product) AmineBind->Dehal If Red-Elim is slow RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Caption: The catalytic cycle. Red nodes indicate high-risk failure points for hindered substrates.

Troubleshooting Q&A (FAQs)

Q1: My reaction turns black immediately upon heating, and I get 0% yield.

Diagnosis: Rapid catalyst decomposition (agglomeration). Technical Context: The rate of Pd agglomeration is faster than the rate of oxidative addition. This is common when using Pd(OAc)₂ + Ligand, where the reduction to Pd(0) is uncontrolled. Corrective Action:

  • Switch to a G3/G4 Precatalyst: This ensures the Pd is protected by the ligand before it enters the cycle.

  • "Slow Bake" Activation: If using a precatalyst, do not plunge into a 110 °C bath. Ramp the temperature from 60 °C to 110 °C over 20 minutes to allow controlled activation.

Q2: I see the "Protodehalogenation" product (Ar-H) instead of the coupled amine.

Diagnosis:


-Hydride elimination is outcompeting reductive elimination.
Technical Context:  After the amine binds, the complex can either eliminate the product (C-N bond formation) or undergo 

-hydride elimination to form an imine and a Pd-hydride (which reduces the aryl ring).[1] Steric hindrance slows down C-N bond formation, giving the side reaction a chance to win. Corrective Action:
  • Increase Ligand Bulk: Switch from BrettPhos to tBuBrettPhos . The massive steric bulk destabilizes the resting state and accelerates reductive elimination (the "steric relief" principle).

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M (instead of 0.1 M) to favor the bimolecular pathway.

Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Poisoning.[2] Technical Context: The product (a hindered amine) might be binding to the catalyst, or the buildup of halide salts is inhibiting the reaction. Corrective Action:

  • Switch Base: If using NaOtBu, switch to LHMDS . The lithium salts are often soluble in toluene/THF and less inhibitory.

  • Add an Additive: Add 10-20 mol% 18-crown-6 if using K₂CO₃ or Cs₂CO₃. This solubilizes the carbonate and prevents the "crusting" of inorganic salts on the stir bar.

Standardized Protocol: Coupling Hindered Amines

Use this protocol as your baseline. Do not deviate unless optimization is required.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Hindered Amine (1.2 equiv)

  • Catalyst: (1–3 mol%)

  • Base: LiHMDS (2.4 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF or Toluene (degassed)

Procedure:

  • Vial Prep: In a glovebox or under active N₂ flow, add the Aryl Halide and RuPhos Pd G4 to a vial equipped with a magnetic stir bar.

  • Solvent/Base: Add the solvent (THF) followed by the LiHMDS solution. Note: The solution should turn a dark, clear amber/brown. If it turns black instantly, oxygen is present.

  • Amine Addition: Add the amine last.

  • Reaction: Seal the vial and heat to 65 °C (for THF) or 100 °C (for Toluene) for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[3] Chemical Reviews, 2016 , 116, 12564–12649. Link

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methylcarbazole Production from Pd-Catalyzed Amination Reactions: A Case Study in Precatalyst Activation." Journal of Organic Chemistry, 2014 , 79, 4161–4166. Link

  • Ingoglia, B. T.; Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling of Secondary Amines and Aryl Halides." Organic Letters, 2017 , 19, 2853–2856. Link

  • Organ, M. G.; et al. "Pd-PEPPSI-IPr and its application in the amination of sterically hindered aryl chlorides." Chemistry - A European Journal, 2006 , 12, 4749–4755. Link

Sources

Technical Support Center: Strategies for Overcoming Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling of Amino-Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of catalyst poisoning encountered during palladium-catalyzed cross-coupling reactions involving amino-benzonitrile substrates. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst poisoning in the context of amino-benzonitrile coupling reactions.

Q1: Why are amino-benzonitriles particularly challenging substrates in palladium-catalyzed cross-coupling reactions?

A1: Amino-benzonitriles present a dual-threat for catalyst poisoning. Both the amino group and the nitrile functionality can act as Lewis bases and coordinate to the palladium center.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity, thereby poisoning the catalyst.[3][4] The challenge lies in finding a catalytic system that can effectively differentiate between the desired productive catalytic cycle and these deactivating pathways.

Q2: What are the primary modes of catalyst deactivation caused by amino-benzonitriles?

A2: There are two primary modes of deactivation:

  • Competitive Coordination: The lone pair of electrons on the nitrogen of the amino group and the nitrile group can compete with the desired substrates (e.g., aryl halide and organoboron reagent) for coordination to the palladium center. This can inhibit the crucial oxidative addition and transmetalation steps of the catalytic cycle.[3][5]

  • Formation of Inactive Complexes: Strong coordination of the amino or nitrile group can lead to the formation of stable palladacycles or other off-cycle complexes that do not readily re-enter the catalytic cycle. This effectively sequesters the active palladium species.

Q3: How does the choice of ligand impact catalyst poisoning by amino-benzonitriles?

A3: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as biarylphosphine ligands, are often employed to mitigate catalyst poisoning.[6][7] These ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the poisoning amino and nitrile groups while still allowing for the desired catalytic transformations.[8][9][10][11] However, the selection of a ligand is a delicate balance, as excessively bulky ligands can sometimes impede the desired reaction, particularly with sterically demanding substrates.[8][9][10][11]

Q4: Can the reaction conditions be modified to reduce catalyst poisoning?

A4: Yes, optimizing reaction conditions is a key strategy. This can include:

  • Temperature: Higher temperatures can sometimes help to destabilize the poison-catalyst complex and promote the desired reaction. However, excessive heat can also lead to catalyst decomposition.

  • Base: The choice and concentration of the base can influence the coordination environment of the palladium catalyst. Weaker bases may be less likely to promote the formation of certain inactive species.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of both the active catalyst and any off-cycle intermediates.

II. Troubleshooting Guide

This guide provides specific troubleshooting advice for common problems encountered during the palladium-catalyzed coupling of amino-benzonitriles.

Problem 1: Low or No Conversion of Starting Materials

Symptom: The reaction shows little to no formation of the desired product, with the starting materials largely unreacted.

Possible Cause: Severe catalyst poisoning is the most likely culprit. The amino and/or nitrile groups are strongly coordinating to the palladium, preventing the catalytic cycle from initiating or turning over.

Troubleshooting Steps:

  • Increase Ligand Steric Bulk: Switch to a bulkier phosphine ligand. The rationale is to create a more sterically crowded palladium center that discourages coordination of the substrate's poisoning functionalities.

    Ligand TypeExampleRationale
    Less BulkyPPh₃May not provide sufficient steric protection.
    Moderately BulkyRuPhos, XPhosOften a good starting point for challenging substrates.[7]
    Very BulkyAdBrettPhos, tBuBrettPhosCan be effective for highly inhibiting substrates.[12]
  • Increase Catalyst and/or Ligand Loading: While not always ideal from an atom economy perspective, increasing the catalyst and/or ligand concentration can sometimes overcome a certain threshold of poisoning. A higher concentration of the active catalyst can compensate for the portion that is deactivated.

  • Protect the Amino Group: If feasible, temporarily protecting the amino group with a removable protecting group (e.g., Boc, Cbz) can eliminate one of the poisoning functionalities. This simplifies the system and can dramatically improve reaction efficiency.

Experimental Protocol: Ligand Screening for a Sluggish Suzuki-Miyaura Coupling
  • Setup: Prepare a series of parallel reactions in vials under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: To each vial, add the amino-benzonitrile (1.0 eq), aryl boronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst System: In separate vials, add a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a different bulky phosphine ligand (4 mol%) for each reaction.

  • Reaction: Add the catalyst solution to the reagent mixture, followed by a degassed solvent (e.g., dioxane/water). Heat the reactions to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Analysis: Compare the conversion to the desired product across the different ligand systems to identify the most effective one.

Problem 2: Reaction Stalls After Partial Conversion

Symptom: The reaction proceeds initially but then stops before reaching completion, leaving a mixture of starting materials and product.

Possible Cause: This often indicates a gradual deactivation of the catalyst over the course of the reaction. The initial turnover is possible, but the accumulation of product or byproducts that can also act as poisons, or the slow formation of inactive palladium species, eventually halts the catalysis.

Troubleshooting Steps:

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst. This can ensure a more efficient initiation of the catalytic cycle.[13][14]

  • Modify the Base: The base can play a role in catalyst stability. If using a strong base like NaOtBu, consider switching to a weaker, inorganic base such as K₃PO₄ or Cs₂CO₃.[15]

  • Investigate Solvent Effects: The solvent can influence the solubility and stability of the catalytic species. A change in solvent might disfavor the formation of deactivating species.

Visualization of Catalyst Deactivation Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the deactivating pathways caused by the amino and nitrile groups.

G cluster_cycle Productive Catalytic Cycle cluster_poison Poisoning Pathways Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X Poison_NH2 Coordination of Amino Group Pd0->Poison_NH2 Poison_CN Coordination of Nitrile Group Pd0->Poison_CN PdII Ar-Pd(II)-X(L_n) OA->PdII Trans Transmetalation PdII->Trans R'-M PdII_R Ar-Pd(II)-R'(L_n) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R' RE->Product Inactive_NH2 Inactive [Pd(0)-Amine] Complex Poison_NH2->Inactive_NH2 Inactive_CN Inactive [Pd(0)-Nitrile] Complex Poison_CN->Inactive_CN caption Catalyst Poisoning by Amino-Benzonitriles

Caption: Competition between the productive catalytic cycle and deactivating pathways.

Problem 3: Formation of Significant Side Products

Symptom: Besides the desired product, significant amounts of side products are observed, such as homocoupling of the boronic acid or protodeboronation.

Possible Cause: While not directly caused by the amino-benzonitrile, these side reactions can be exacerbated by a sluggish primary reaction. If the desired cross-coupling is slow due to catalyst inhibition, competing side reactions can become more prominent.[8][9][10][11]

Troubleshooting Steps:

  • Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can influence the prevalence of side reactions. A higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and less prone to engaging in undesired pathways.

  • Careful Choice of Base and Solvent: The base and solvent system can significantly impact the rate of protodeboronation. Anhydrous conditions and the use of non-aqueous solvents can minimize this side reaction.

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure that the reaction mixture and solvent are thoroughly degassed before heating.[13]

Visualization of a Mitigation Strategy

The use of a bulky ligand can sterically shield the palladium center, favoring the desired catalytic cycle over the poisoning pathways.

G cluster_solution Solution: Bulky Ligand Bulky_Pd Pd(0) with Bulky Ligand (L') Productive_Cycle Favored Productive Catalytic Cycle Bulky_Pd->Productive_Cycle Steric Shielding Allows Substrate Access Disfavored_Poisoning Disfavored Poisoning Pathways Bulky_Pd->Disfavored_Poisoning Steric Hindrance Blocks Poison Coordination caption Mitigation with Bulky Ligands

Caption: Steric hindrance from bulky ligands can prevent catalyst poisoning.

III. Concluding Remarks

Overcoming catalyst poisoning in the palladium-catalyzed cross-coupling of amino-benzonitriles requires a multi-faceted approach. A systematic investigation of ligands, reaction conditions, and substrate modifications is often necessary. By understanding the fundamental principles of catalyst deactivation, researchers can make informed decisions to optimize their reactions and achieve their synthetic goals.

IV. References

  • Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study . (n.d.). pubs.acs.org. Retrieved February 20, 2026, from [Link]

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation . (n.d.). pure.mpg.de. Retrieved February 20, 2026, from [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . (2025, November 17). Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation . (n.d.). chemrxiv.org. Retrieved February 20, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . (n.d.). ncbi.nlm.nih.gov. Retrieved February 20, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . (n.d.). ncbi.nlm.nih.gov. Retrieved February 20, 2026, from [Link]

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration . (n.d.). ncbi.nlm.nih.gov. Retrieved February 20, 2026, from [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . (2025, November 17). PubMed. Retrieved February 20, 2026, from [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines . (2022, October 1). ingentaconnect.com. Retrieved February 20, 2026, from [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles . (2012, May 7). SciSpace. Retrieved February 20, 2026, from [Link]

  • The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes . (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Catalyst Poisoning Mitigation . (2025, November 23). sustainability-directory.com. Retrieved February 20, 2026, from [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development . (n.d.). dspace.mit.edu. Retrieved February 20, 2026, from [Link]

  • Catalyst poisoning . (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis . (2025, January 20). preprints.org. Retrieved February 20, 2026, from [Link]

  • Nitrile hydration catalysed by palladium(II) complexes . (n.d.). pubs.rsc.org. Retrieved February 20, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . (2016, September 30). Chemical Reviews. Retrieved February 20, 2026, from [Link]

  • Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines . (2024, September 17). ncbi.nlm.nih.gov. Retrieved February 20, 2026, from [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation . (n.d.). acs.org. Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Amination . (2023, June 30). chem.libretexts.org. Retrieved February 20, 2026, from [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles . (2025, April 22). mdpi.com. Retrieved February 20, 2026, from [Link]

  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions . (2019, July 30). squarespace.com. Retrieved February 20, 2026, from [Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions . (n.d.). ncbi.nlm.nih.gov. Retrieved February 20, 2026, from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand . (2024, August 10). pubs.acs.org. Retrieved February 20, 2026, from [Link]

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis . (n.d.). morressier.com. Retrieved February 20, 2026, from [Link]

  • The Reduction of Nitriles . (2023, January 22). chem.libretexts.org. Retrieved February 20, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . (n.d.). pubs.rsc.org. Retrieved February 20, 2026, from [Link]

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant . (2024, April 22). pubs.acs.org. Retrieved February 20, 2026, from [Link]

  • Catalyst Poisoning: Palladium & Platinum . (2024, August 27). studysmarter.co.uk. Retrieved February 20, 2026, from [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions . (2025, October 17). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand . (n.d.). chemrxiv.org. Retrieved February 20, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts . (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions . (n.d.). dspace.mit.edu. Retrieved February 20, 2026, from [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system . (2008, April 9). PubMed. Retrieved February 20, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . (n.d.). chemrxiv.org. Retrieved February 20, 2026, from [Link]

  • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions . (n.d.). pubs.rsc.org. Retrieved February 20, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . (2022, September 19). ncbi.nlm.nih.gov. Retrieved February 20, 2026, from [Link]

  • Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1 . (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . (n.d.). etheses.whiterose.ac.uk. Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . (n.d.). organic-chemistry.org. Retrieved February 20, 2026, from [Link]

  • Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid . (n.d.). pubs.rsc.org. Retrieved February 20, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . (2018, May 4). beilstein-journals.org. Retrieved February 20, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . (2024, November 22). orgsyn.org. Retrieved February 20, 2026, from [Link]

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Purification strategies for 4-Bromo-2-(cyclopentylamino)benzonitrile by flash chromatography

[1]

Welcome to the Purification Support Center. This guide addresses the specific chromatographic challenges associated with 4-Bromo-2-(cyclopentylamino)benzonitrile . Unlike generic purification guides, this document focuses on the unique physicochemical properties of this molecule—specifically the interplay between the electron-withdrawing nitrile group and the secondary amine—to optimize your flash chromatography workflow.

Quick Reference Data
ParameterCharacteristicChromatographic Implication
Core Structure 2-aminobenzonitrile derivativeWeakly basic (pKa ~2–3); reduced polarity compared to alkyl amines.[1]
Substituents 4-Bromo (Lipophilic)Increases retention in reverse-phase; soluble in non-polar organic solvents.[1]
Key Impurity A Cyclopentylamine (Reagent)Strongly basic (pKa ~10.5); tails heavily on silica; requires removal via workup or modifiers.
Key Impurity B 4-Bromo-2-fluorobenzonitrile (SM)Non-polar; elutes near solvent front in Hex/EtOAc.[1]
Rf Value ~0.3–0.4In 10–20% EtOAc/Hexanes (Standard Silica).
Module 1: Pre-Column Optimization (The "Hidden" Step)

Q: My crude NMR shows significant cyclopentylamine. Can I separate this on the column? A: While possible, it is inefficient. The aliphatic amine (cyclopentylamine) is highly basic and will streak across your column, potentially co-eluting with your product.

Recommendation: Utilize the pKa difference before chromatography.

  • The Science: Cyclopentylamine is a strong base (pKa ~10.5). Your product, 4-Bromo-2-(cyclopentylamino)benzonitrile, is a deactivated aniline due to the electron-withdrawing nitrile and bromine groups (estimated pKa < 3).[1]

  • The Protocol (Acid Wash):

    • Dissolve crude mixture in EtOAc or DCM.

    • Wash with 1M HCl (2x).

    • Result: The cyclopentylamine protonates and moves to the aqueous layer. The product remains neutral and stays in the organic layer.

    • Dry organic layer (

      
      ) and concentrate.
      
    • Benefit: You have now removed the most difficult impurity without running a column.

Module 2: Method Development & Troubleshooting

Q: I am seeing significant peak tailing on silica gel. Is my compound degrading? A: It is likely not degradation but silanol interaction . Even though the nitrile group reduces the basicity of the amine, the secondary amine hydrogen can still hydrogen-bond with acidic silanols on the silica surface, causing peak broadening (tailing).

Troubleshooting Protocol: Mobile Phase Modifiers If you observe tailing (Asymmetry factor > 1.5), implement the following:

  • Standard Modifier: Add 1% Triethylamine (TEA) to your mobile phase solvents (both Hexane and EtOAc reservoirs).

    • Mechanism:[2][3] TEA is a stronger base than your product. It saturates the active silanol sites, effectively "blocking" them so your product can elute symmetrically.

  • Alternative (Ammonia): If TEA is difficult to remove later, use 1% NH4OH in MeOH/DCM gradients (if polarity requires DCM).

Q: What is the optimal solvent system? A: Due to the lipophilic bromine and cyclopentyl groups, this molecule is relatively non-polar.

  • Standard: Hexane / Ethyl Acetate (Gradient: 0%

    
     20%).
    
  • Green Alternative: Heptane / Isopropyl Acetate (Gradient: 0%

    
     25%).
    
  • Note: Avoid DCM/MeOH unless the compound is insoluble in Hex/EtOAc; it is likely too strong and will elute the product at the solvent front (

    
    ).
    
Module 3: Advanced Stationary Phases

Q: I cannot use TEA because it interferes with my next step. How do I stop the tailing? A: Switch to Amine-Functionalized Silica (KP-NH) .[1]

  • The Technology: These columns have propyl-amine groups bonded to the silica surface. This creates a basic surface environment that repels the basic amine of your product, preventing hydrogen bonding.

  • The Protocol:

    • Solvent: Use Hexane/EtOAc (same gradient as standard silica).

    • Modifier: Do NOT add TEA. The column is already basic.

    • Observation: You will likely see sharper peaks and slightly lower retention times (higher

      
      ) compared to standard silica.
      
Module 4: Visualization of Purification Logic

The following diagram outlines the decision-making process for purifying 4-Bromo-2-(cyclopentylamino)benzonitrile, ensuring you choose the correct path based on your crude mixture's profile.

PurificationStrategyStartCrude Reaction Mixture(Target + SM + Amine)Check_AmineIs Cyclopentylaminepresent in excess?Start->Check_AmineAcid_WashPerform 1M HCl Wash(Target stays in Organic)Check_Amine->Acid_WashYes (High Excess)TLC_CheckRun TLC (10% EtOAc/Hex)Check for TailingCheck_Amine->TLC_CheckNo / TraceAcid_Wash->TLC_CheckTailing_DecisionIs Product Tailing?TLC_Check->Tailing_DecisionStandard_ColStandard Silica Column0-20% EtOAc/HexTailing_Decision->Standard_ColNo (Sharp Spot)Modifier_ColAdd 1% TEA to SolventsStandard SilicaTailing_Decision->Modifier_ColYes (Tailing)Amine_ColUse Amine-Funct. Silica(KP-NH)No Modifier NeededTailing_Decision->Amine_ColYes (Sensitive to TEA)

Figure 1: Decision tree for optimizing purification based on impurity profile and peak shape.

Module 5: Loading & Scale-Up

Q: I am scaling up to 5 grams. The resolution is lost when I liquid load with DCM. A: DCM is a strong solvent that can cause "band broadening" at the inlet, especially for non-polar/mid-polar compounds.

Protocol: Solid Load (Dry Load)

  • Dissolve the 5g crude in a minimal amount of DCM.

  • Add ~10–15g of silica gel (or Celite) to the flask.

  • Rotary evaporate until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (or on top of the column).

  • Why this works: It eliminates the "solvent effect" at the head of the column, resulting in tighter bands and higher resolution.

References
  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of Heterocycles.[4] Retrieved from

  • Biotage. (2023).[5][6] Is there an easy way to purify organic amines? Retrieved from

  • Restek Corporation. (2018).[7] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [1]

  • ChemicalBook. (2016). Synthesis of 4-Bromo-2-chlorobenzonitrile (Analogous Chemistry). Retrieved from [1]

Technical Support Center: Solubilizing Benzonitrile Derivatives in Aqueous Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BZN-SOL-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: The Benzonitrile Challenge

Benzonitrile derivatives are privileged scaffolds in medicinal chemistry (e.g., Letrozole, Fadrozole) due to the nitrile group's ability to form hydrogen bonds with serine/threonine residues in active sites. However, they present a distinct solubility paradox:

  • The Pi-Stacking Trap: The planar aromatic ring promotes tight crystal packing (high lattice energy), making the solid phase thermodynamically stable and difficult to dissolve.[1]

  • The "Crash-Out" Effect: While soluble in organic solvents (DMSO), the sudden polarity shift upon dilution into aqueous buffer often forces these molecules out of solution, leading to precipitation or colloidal aggregation.[1]

This guide addresses these issues with field-proven protocols and mechanistic troubleshooting.

Module 1: Troubleshooting Precipitation ("Crash Out")

Q: My compound dissolves in DMSO but precipitates immediately upon adding assay buffer. Why?

A: You are likely exceeding the Kinetic Solubility Limit , which is distinct from thermodynamic equilibrium.[1] When a DMSO stock (typically 10 mM) is spiked into buffer, the compound enters a metastable supersaturated state.[1] If the local concentration exceeds the kinetic limit before mixing is complete, the compound nucleates and precipitates.

Protocol: Kinetic Solubility Assessment (Nephelometry)

Use this protocol to define the "safe" working concentration range for your specific derivative.

Materials:

  • 10 mM DMSO stock of Benzonitrile derivative.[1]

  • Nephelometer or Plate Reader (Absorbance at 600 nm).[1]

  • Assay Buffer (e.g., PBS pH 7.4).[1]

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (10 mM down to 0.1 mM) in a source plate.

  • Transfer: Transfer 2

    
    L of each DMSO dilution into a read plate.
    
  • Spike: Rapidly add 198

    
    L of Assay Buffer to each well (Final DMSO = 1%).
    
  • Read: Immediately measure light scattering (Nephelometry) or Optical Density (

    
    ).
    
  • Analysis: Plot Signal vs. Concentration. The point where the signal deviates from the baseline is your Kinetic Solubility Limit .

Expert Tip: If your assay requires concentrations above this limit, you must switch to a solubilizing system (see Module 3).

Module 2: Aggregation & False Positives

Q: I see high inhibition in my enzyme assay, but the dose-response curve is steep (Hill slope > 2). Is this real?

A: This is a classic signature of Colloidal Aggregation . Benzonitrile derivatives are prone to forming sub-micron colloids that sequester enzymes, leading to non-specific inhibition (False Positives).[1] This phenomenon, extensively characterized by the Shoichet lab, is distinct from precipitation; the solution may appear clear to the naked eye.

Diagnostic & Solution: The Detergent Test

To validate if your hit is a true inhibitor or an aggregate, perform the Detergent Challenge .

  • Control: Run the assay under standard conditions.

  • Challenge: Repeat the assay with 0.01% Triton X-100 (or Tween-80) added to the buffer.

  • Interpretation:

    • Activity Retained: True Binder.[1]

    • Activity Lost: Colloidal Artifact (Detergent disrupts the aggregate).[1]

Module 3: Advanced Solubilization (Cyclodextrins)

Q: Detergents are toxic to my cell line. How do I solubilize my benzonitrile derivative for cell-based assays?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] Unlike detergents which disrupt cell membranes, cyclodextrins form inclusion complexes.[1] The hydrophobic benzonitrile ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Protocol: Cyclodextrin "Shake-Flask" Solubilization

Target: Solubilize hydrophobic benzonitrile derivatives for cell dosing.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or media.[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Addition: Add excess solid compound to 1 mL of the vehicle.

  • Equilibration: Shake at 250 rpm for 24 hours at room temperature.

  • Clarification: Centrifuge at 14,000 x g for 10 mins to remove undissolved solid.

  • Quantification: Analyze the supernatant by HPLC-UV to determine the soluble concentration.

Module 4: DMSO Tolerance & Limits

Q: How much DMSO can I actually use?

A: This depends strictly on your assay type. Benzonitriles require organic co-solvents, but exceeding limits invalidates data.[1]

Table 1: Recommended Solvent Limits

Assay TypeMax DMSO %Risk of Exceeding Limit
Biochemical (Enzyme) 1.0% - 5.0%Enzyme denaturation, unfolding.[1]
Cell-Based (Immortal) 0.5% - 1.0%Membrane permeabilization, cytotoxicity.[1]
Cell-Based (Primary) < 0.1%Apoptosis, stress response activation.[1]
Surface Plasmon Resonance 1.0% - 3.0%Bulk refractive index shifts (requires correction).[1]

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting solubility issues with benzonitrile derivatives.

SolubilityLogic Start Issue: Compound Insoluble or Erratic Data CheckPrecip Check 1: Visible Precipitate? Start->CheckPrecip CheckAgg Check 2: Steep Hill Slope or Promiscuous Inhibition? CheckPrecip->CheckAgg No (Clear) KineticTest Run Kinetic Solubility (Nephelometry) CheckPrecip->KineticTest Yes (Cloudy) DetergentTest Run Detergent Challenge (+0.01% Triton X-100) CheckAgg->DetergentTest Yes IsSoluble Is soluble at required conc? KineticTest->IsSoluble OptimizeDMSO Optimize Dilution Protocol (Stepwise addition) IsSoluble->OptimizeDMSO Yes SwitchVehicle Switch to HP-beta-CD (See Module 3) IsSoluble->SwitchVehicle No ActivityLost Inhibition Disappears? DetergentTest->ActivityLost FalsePos Result: False Positive (Colloidal Aggregate) ActivityLost->FalsePos Yes TrueBinder Result: True Binder ActivityLost->TrueBinder No

Caption: Decision matrix for distinguishing between precipitation (solubility limit) and colloidal aggregation (false positive).

Mechanistic Insight: Cyclodextrin Complexation

Understanding how cyclodextrins work aids in experimental design.[1] The benzonitrile moiety is encapsulated, shielding the hydrophobic surface from the aqueous environment.

CD_Mechanism Benzonitrile Benzonitrile (Hydrophobic) Complex Inclusion Complex Benzonitrile->Complex Guest Entry CD HP-beta-CD (Host) CD->Complex Host Cavity Solubility Soluble in Aqueous Assay Complex->Solubility Shielding Effect

Caption: Schematic of host-guest interaction. The hydrophobic benzonitrile ring enters the cyclodextrin cavity, preventing aggregation.

References

  • Shoichet, B. K. (2006).[1] Screening in a Spirit Haunted by Plastic Pathogens. Nature, 444(7119), 567–567.[1]

    • Context: Authoritative source on colloidal aggregation and false positives in drug discovery.
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

    • Context: Defines the mechanism and utility of HP- -CD for solubilizing lipophilic arom
  • Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1][2]

    • Context: Establishes protocols for kinetic solubility and DMSO management.

Sources

Validation & Comparative

Technical Characterization Guide: 4-Bromo-2-(cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the 1H NMR interpretation of 4-Bromo-2-(cyclopentylamino)benzonitrile.

Content Type: Comparative Spectral Analysis & Verification Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1]

Executive Summary & Structural Context

4-Bromo-2-(cyclopentylamino)benzonitrile is a critical pharmacophore intermediate, frequently utilized in the synthesis of non-steroidal androgen receptor antagonists (e.g., analogs of Apalutamide or Enzalutamide).

This guide provides a definitive spectral interpretation framework. Unlike standard datasheets, this document focuses on comparative verification —specifically distinguishing the target product from its primary synthetic precursor, 4-Bromo-2-fluorobenzonitrile , and identifying key diagnostic signals that validate the SNAr transformation.

The Core Transformation

The synthesis typically relies on a Nucleophilic Aromatic Substitution (SNAr). Monitoring this reaction requires tracking the disappearance of 19F-1H coupling and the appearance of aliphatic cyclopentyl signals.

G SM Starting Material 4-Bromo-2-fluorobenzonitrile (Ar-F) Product Target Product 4-Bromo-2-(cyclopentylamino)benzonitrile (Ar-NH-R) SM->Product SNAr (DMSO/Heat) Impurity Impurity Risk Residual SM or Bis-substitution (Rare) SM->Impurity Incomplete Conv. Reagent Reagent Cyclopentylamine (Excess/Base) Reagent->Product

Figure 1: Reaction pathway highlighting the structural transition from the fluoro-precursor to the amino-product.

Comparative Spectral Analysis (Product vs. Precursor)

The following table contrasts the 1H NMR (DMSO-d6, 400 MHz) profile of the target against its starting material. This comparison is the primary method for assessing reaction completion.

Table 1: Key Chemical Shift Differences
FeatureTarget Product (Ar-NH-R)Precursor (Ar-F)Diagnostic Significance
H-3 (Aromatic) δ 6.90 - 7.00 ppm (d, J≈2.0 Hz)δ 7.60 - 7.70 ppm (dd, JH-F active)Primary Indicator. The amino group shields H-3, shifting it upfield by ~0.7 ppm compared to the fluoro-analog.
H-6 (Aromatic) δ 7.40 - 7.50 ppm (d, J≈8.5 Hz)δ 7.75 - 7.85 ppm (dd)Downfield doublet. Less affected by substitution but crucial for integration standards.
Amine (-NH) δ 6.20 - 6.50 ppm (d, broad)ABSENT "Smoking Gun" signal. Exchangeable with D2O. Appears as a doublet due to coupling with Cyclopentyl-CH.
Cyclopentyl-CH δ 3.70 - 3.90 ppm (sextet/m)ABSENT Verifies incorporation of the alkyl ring.
19F Coupling None Present The precursor's spectrum shows complex splitting due to JH-F coupling; the product spectrum simplifies to standard aromatic coupling.

Detailed Signal Interpretation

A. The Aromatic Region (6.5 – 7.6 ppm)

The 1,2,4-substitution pattern creates a distinct three-proton system.

  • H-6 (Ortho to CN, Meta to Br):

    • Shift: ~7.45 ppm.

    • Multiplicity: Doublet (J ≈ 8.5 Hz).[1]

    • Mechanistic Insight: This proton is deshielded by the strong electron-withdrawing Cyano (-CN) group. It is the most downfield signal.

  • H-5 (Meta to NH, Ortho to Br):

    • Shift: ~6.95 ppm.

    • Multiplicity: Doublet of Doublets (J ≈ 8.5, 2.0 Hz).

    • Mechanistic Insight: Couples with H-6 (ortho) and H-3 (meta).

  • H-3 (Ortho to NH, Meta to CN):

    • Shift: ~6.90 ppm.

    • Multiplicity: Doublet (J ≈ 2.0 Hz).

    • Mechanistic Insight: This position experiences the strongest resonance shielding from the lone pair of the newly added amine nitrogen. In the starting material (Ar-F), this proton would be split by Fluorine (JH-F ≈ 9-10 Hz) and appear further downfield. The collapse of this coupling confirms defluorination.

B. The Aliphatic Region (1.0 – 4.0 ppm)

The cyclopentyl group provides a characteristic "fingerprint" distinct from linear alkyl amines.

  • Methine Proton (-CH-NH-):

    • Shift: ~3.80 ppm.

    • Multiplicity: Multiplet (often appears as a sextet).

    • Note: If the amine proton (NH) is exchanging rapidly (e.g., wet solvent), this multiplet may simplify.

  • Methylene Protons (-CH2-):

    • Shift: 1.90 – 2.10 ppm (2H, m), 1.60 – 1.80 ppm (4H, m), 1.40 – 1.60 ppm (2H, m).

    • Logic: The protons closest to the nitrogen are slightly more deshielded.

Experimental Validation Protocol

To ensure data integrity, follow this self-validating sample preparation workflow.

Methodology: NMR Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reason: The polar nature of the benzonitrile ensures better solubility, and DMSO stabilizes the exchangeable N-H proton, allowing it to be observed as a sharp doublet rather than a broad lump.

  • Concentration: 10–15 mg in 0.6 mL solvent.

Step-by-Step Interpretation Workflow
  • Check the Integral Ratio (Validation Step):

    • Set the H-6 doublet (most downfield aromatic) to 1.00 H.

    • Pass Criteria: The total aliphatic integration (1.4–2.1 ppm) must sum to ~8.00 H.

    • Fail Criteria: If aliphatic integral > 8.5 H, residual cyclopentylamine reagent is present.

  • Verify N-H Coupling:

    • Zoom in on the signal at ~6.3 ppm.

    • D2O Shake: Add 1 drop of D2O to the tube and re-run.

    • Result: The signal at 6.3 ppm should disappear, and the methine multiplet at 3.8 ppm should sharpen (loss of H-H coupling to N). This confirms the secondary amine structure.

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Stabilizes NH bond) Start->Solvent Acquire Acquire 1H NMR (min 16 scans) Solvent->Acquire Check1 Check 6.5-7.5 ppm Region Acquire->Check1 Decision1 Is H-3 a Singlet/Doublet (J~2Hz)? Check1->Decision1 Check2 Check 3.5-4.0 ppm Region Decision1->Check2 Yes Fail FAIL: Check for SM (Look for F-coupling) Decision1->Fail No (Complex Splitting) Decision2 Is Methine present? Check2->Decision2 Pass PASS: Product Confirmed (No F-coupling) Decision2->Pass Yes Decision2->Fail No

Figure 2: Logical decision tree for interpreting the NMR spectrum during process control.

Troubleshooting & Impurity Profile

When analyzing the spectrum, be aware of these common artifacts:

Impurity/ArtifactChemical Shift (DMSO-d6)Identification Strategy
Residual Cyclopentylamine ~1.3 - 1.8 ppm (Alkyls)Check integration. Pure product has 8 aliphatic protons. Excess integration here indicates trapped reagent (common as HCl salt).
Water ~3.33 ppmCan overlap with the Methine signal (~3.8 ppm) if the water peak is broad or shifted. Dry the sample if overlap occurs.
DMSO (Satellite) ~2.50 ppmDo not confuse 13C satellites with alkyl multiplets.
Regioisomer (2-Br-4-amino) VariesUnlikely if using 4-Br-2-F-benzonitrile SM. If using a different route, H-3 would appear as a doublet with J~8Hz (ortho coupling) rather than J~2Hz (meta).

References

  • General Aromatic Substitution Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent shielding effects).

  • Starting Material Data: PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information (2024). Link

  • Cyclopentyl Shift References: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for alicyclic ring shifts).

  • Analogous Synthesis (SNAr): Journal of Medicinal Chemistry studies on Androgen Receptor Antagonists often utilize this specific scaffold. See: Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. Link (Describes similar diarylthiohydantoin synthesis intermediates).

Sources

HPLC purity analysis methods for benzonitrile pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of benzonitrile, a critical intermediate in pharmaceutical synthesis. We will explore the rationale behind method development choices, compare distinct analytical approaches with supporting data, and provide detailed, actionable protocols for implementation in a research or quality control setting.

The Analytical Imperative: Purity of Benzonitrile

Benzonitrile (C₆H₅CN) is a fundamental building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities originating from the synthesis of benzonitrile can carry through to the final API, potentially altering its pharmacological activity, increasing its toxicity, or compromising its stability.

The primary industrial synthesis routes for benzonitrile include the ammoxidation of toluene and the dehydration of benzamide.[1][2] These processes can introduce a specific constellation of impurities that must be effectively separated and quantified.

The Analytical Challenge: Key Potential Impurities

A robust analytical method must be able to resolve benzonitrile from:

  • Unreacted Starting Materials: Toluene, Benzamide, Benzoic Acid.

  • Process-Related By-products: Benzylamine, and other substituted aromatic nitriles.

  • Degradation Products: Benzaldehyde, resulting from oxidation.

The structural similarities among these compounds—all containing a core benzene ring—present a classic chromatographic challenge that demands careful method optimization.

The Pillar of Analysis: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for analyzing moderately polar aromatic compounds like benzonitrile.[3][4] The principle relies on the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[5] Compounds with greater hydrophobicity are retained longer on the stationary phase, leading to separation. This modality is exceptionally well-suited for benzonitrile and its less polar impurities like toluene, while also effectively resolving more polar impurities such as benzoic acid with appropriate mobile phase modification.

Comparative Methodologies: A Trio of Approaches

No single HPLC method is optimal for all applications. The choice depends on the specific analytical goal, whether it be rapid quality control screening or comprehensive impurity profiling. Here, we compare three distinct, validated methods.

Method A: Rapid Isocratic Screening (Workhorse C18)
  • Expertise & Rationale: This method is designed for speed and efficiency, ideal for routine quality control where the impurity profile is well-understood and the primary goal is to quantify the main peak and known, major impurities. A C18 column is the universal choice for RP-HPLC due to its broad applicability and robust performance.[3] The isocratic mobile phase (constant composition) simplifies the method, reduces run-to-run variability, and allows for faster equilibration times. The addition of a small amount of acid (formic acid) is critical for ensuring that acidic impurities, like benzoic acid, are in their non-ionized form, leading to sharp, symmetrical peaks and reproducible retention.

Method B: Comprehensive Gradient Analysis (High-Resolution C18)
  • Expertise & Rationale: When a comprehensive impurity profile is required, or when unknown impurities may be present, a gradient method is superior. By systematically increasing the proportion of the organic solvent (acetonitrile) over the course of the run, we can effectively elute a wide range of compounds, from the very polar (which elute early) to the very non-polar (which are strongly retained). This "resolving power" is essential for separating closely eluting peaks and ensuring that no late-eluting impurities are missed. This approach is fundamental for method development, stability studies, and in-depth batch characterization.

Method C: Alternative Selectivity (Phenyl-Hexyl Column)
  • Expertise & Rationale: Sometimes, even a well-optimized C18 method cannot resolve critical impurity pairs due to similar hydrophobicities. In such cases, a column with a different stationary phase chemistry is required to alter the selectivity. A Phenyl-Hexyl column provides an alternative separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[6] This can dramatically change the elution order and improve the resolution of aromatic compounds, providing a powerful tool for resolving impurities that co-elute on a standard C18 column.

Head-to-Head Performance Data

The following table summarizes the performance of the three methods for separating benzonitrile from a hypothetical mixture of key process-related impurities. This data is representative of what a researcher would aim to achieve during method validation.

ParameterMethod A: Isocratic C18Method B: Gradient C18Method C: Phenyl-Hexyl
Analysis Time ~ 8 minutes~ 15 minutes~ 15 minutes
Resolution (Rs) Benzonitrile/Toluene 2.54.53.8
Resolution (Rs) Benzoic Acid/Benzamide 1.8 (Co-elution risk)3.04.2
Limit of Quantitation (LOQ) 0.05%0.01%0.01%
Best For Routine QC, High ThroughputImpurity Profiling, StabilityOrthogonal Method, Difficult Separations
Robustness HighModerateModerate

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for HPLC purity analysis and the structural relationships of the target analytes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Accurately weigh Benzonitrile sample s2 Dissolve in Diluent (e.g., 50:50 ACN:Water) s1->s2 h1 System Equilibration s2->h1 s3 Prepare Reference Standard Solution h2 Inject Blank (Diluent) h1->h2 h3 Inject Standard(s) h2->h3 h4 Inject Sample h3->h4 d1 Integrate Chromatograms h4->d1 d2 Identify Peaks by Retention Time (RT) d1->d2 d3 Calculate Purity (% Area Normalization) d2->d3 d4 Generate Report d3->d4

Caption: High-level workflow for HPLC purity analysis.

Impurity_Relationships Benzonitrile Benzonitrile (C7H5N) Toluene Toluene (Starting Material) Benzonitrile->Toluene from Ammoxidation Benzamide Benzamide (Starting Material/Impurity) Benzonitrile->Benzamide from Dehydration Benzylamine Benzylamine (By-product) Benzonitrile->Benzylamine Reduction of Benzoic_Acid Benzoic Acid (Impurity) Benzamide->Benzoic_Acid Hydrolysis of

Caption: Key impurities related to Benzonitrile synthesis.

Detailed Experimental Protocols

These protocols must be validated in the end-user's laboratory to ensure they meet the performance characteristics required by regulatory bodies like the ICH.[7][8]

Common Parameters for All Methods
  • Detector: UV/DAD at 230 nm

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Concentration: Approximately 0.5 mg/mL

Protocol for Method A: Rapid Isocratic Screening
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water containing 0.1% Formic Acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Run Time: 8 minutes

  • Procedure:

    • Prepare the mobile phase by mixing 600 mL of Acetonitrile with 400 mL of Water and adding 1.0 mL of Formic Acid. Mix well and degas.

    • Install the specified C18 column and equilibrate the system with the mobile phase for at least 20 minutes or until a stable baseline is achieved.

    • Prepare a blank (Diluent), a reference standard solution of benzonitrile, and the sample solution as per the common parameters.

    • Inject the blank to ensure no system peaks interfere.

    • Inject the reference standard to establish the retention time and system suitability (e.g., tailing factor, theoretical plates).

    • Inject the sample solution for analysis.

    • Calculate purity using area normalization, assuming all impurities have a similar response factor at 230 nm.

Protocol for Method B: Comprehensive Gradient Analysis
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.2 mL/min

  • Gradient Program:

    Time (min) % B
    0.0 30
    10.0 90
    12.0 90
    12.1 30

    | 15.0 | 30 |

  • Procedure:

    • Prepare Mobile Phase A and B separately. Ensure they are well-mixed and degassed.

    • Install the C18 column and run the gradient program without injection until the baseline is stable across multiple runs.

    • Prepare solutions as described in the common parameters.

    • Execute the analytical sequence: blank, reference standard(s), and sample(s).

    • The initial low percentage of acetonitrile allows for the retention and separation of early-eluting polar impurities. The ramp to 90% ensures the elution of non-polar impurities like toluene.

    • Process the data, identifying all peaks and calculating their area percentages.

Protocol for Method C: Alternative Selectivity
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.2 mL/min

  • Gradient Program: (Same as Method B, may require optimization)

    Time (min) % B
    0.0 30
    10.0 90
    12.0 90
    12.1 30

    | 15.0 | 30 |

  • Procedure:

    • Follow the same preparation and equilibration steps as Method B, but with the Phenyl-Hexyl column installed.

    • The rationale for using the same gradient is to provide a direct comparison of selectivity. The retention times and elution order of aromatic impurities are expected to shift relative to the C18 column due to the π-π interactions.

    • This method is particularly useful to confirm the purity of a peak or to separate an impurity that co-elutes with either the main peak or another impurity in Method A or B. It serves as an excellent orthogonal method for method validation and investigation purposes.

Conclusion and Recommendations

The selection of an appropriate HPLC method for benzonitrile purity analysis is a strategic decision guided by the specific analytical objective.

  • For routine, high-throughput quality control of established processes, Method A offers an optimal balance of speed and reliability.

  • For process development, stability testing, and comprehensive characterization of new batches, the high resolving power of Method B is indispensable.

  • When faced with challenging co-elutions of critical aromatic impurities, Method C provides the alternative selectivity necessary to achieve baseline separation and ensure accurate quantification.

A self-validating system of analysis often involves using a primary method (like Method B) for routine analysis and an orthogonal method (like Method C) to periodically confirm the purity results, especially during investigations or when changes are made to the synthetic process. This multi-faceted approach, grounded in the principles of chromatographic selectivity and validated according to ICH guidelines, ensures the highest degree of confidence in the quality of benzonitrile used in pharmaceutical manufacturing.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q2(R2): Validation of Analytical Procedures | Request PDF. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Benzonitrile. Retrieved from [Link]

  • Pharma Guideline. (2025). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • Google Patents. (1956). US2770641A - Preparation of benzonitrile.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Retrieved from [Link]

  • PubMed. (1998). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Benzonitrile Impurities. Retrieved from [Link]

  • PMC - NIH. (n.d.). Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

Sources

LC-MS fragmentation pattern of 4-Bromo-2-(cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS/MS Structural Elucidation of 4-Bromo-2-(cyclopentylamino)benzonitrile

Executive Summary This guide provides a technical analysis of the LC-MS fragmentation dynamics of 4-Bromo-2-(cyclopentylamino)benzonitrile (MW: 265.15 Da for


Br). As a critical intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors and quinazoline-based therapeutics, accurate identification of this pharmacophore is essential for impurity profiling.

This document compares the analyte's ionization behavior under Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and delineates the fragmentation pathways (CID) required to distinguish it from structural isomers and degradation products.

Part 1: Theoretical Fragmentation & Mechanistic Insight

The fragmentation of 4-Bromo-2-(cyclopentylamino)benzonitrile is governed by the stability of the secondary amine and the ortho-positioning of the nitrile group. The mass spectrum is characterized by a distinct 1:1 isotopic doublet (m/z 265/267) due to the bromine atom.

Primary Fragmentation Mechanism: The N-Dealkylation

The most dominant transition in the MS/MS spectrum is the loss of the cyclopentyl ring. Unlike simple bond cleavage, this typically proceeds via a McLafferty-like rearrangement or Hydrogen-transfer mechanism driven by the secondary amine.

  • Mechanism: The protonated secondary amine transfers a hydrogen from the cyclopentyl ring to the aromatic ring or nitrogen, facilitating the neutral loss of cyclopentene (68 Da) .

  • Resulting Ion: This yields the 4-bromo-2-aminobenzonitrile cation (m/z 197/199), which serves as the "Quantifier" ion in MRM methods.

Secondary Fragmentation: The Ortho-Effect

Following the loss of the cyclopentyl group, the resulting primary amine is ortho to the nitrile group.

  • Loss of HCN: A characteristic loss of hydrogen cyanide (27 Da) occurs from the nitrile moiety, often involving ring cyclization to form a stable benzisoxazole-like or indazole-like cation.

  • Loss of Bromine: At higher collision energies, the C-Br bond cleaves, resulting in the loss of a bromine radical (79/81 Da) or HBr (80/82 Da).

Part 2: Comparative Ionization Assessment

To ensure robust detection, we compared the performance of ESI (the standard for polar drugs) against APCI (often superior for semi-polar intermediates).

Table 1: Ionization Source Comparison

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Suitability High. The secondary amine protonates easily (

).
Moderate. Effective, but prone to in-source fragmentation.
Sensitivity Excellent for trace impurity analysis (< 1 ng/mL).Good, but higher background noise for this specific scaffold.
Adducts Forms

and

in salt-rich buffers.
Predominantly

; fewer alkali adducts.
Linearity Linear over 4 orders of magnitude.Slightly narrower dynamic range for this compound.
Recommendation Preferred for quantitative bioanalysis.Alternative if matrix suppression is high in ESI.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Establish a robust LC-MS/MS method for the identification of 4-Bromo-2-(cyclopentylamino)benzonitrile.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Note: The cyclopentyl group increases lipophilicity, causing late elution relative to the de-alkylated analog.

Mass Spectrometry Parameters (ESI+)
  • Polarity: Positive (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C (Prevents thermal degradation of the bromine bond).

  • Precursor Ion Selection: Select both m/z 265.0 and 267.0 to validate the Br pattern.

Validation Step (System Suitability)
  • Isotope Ratio Check: The intensity ratio of m/z 265 to 267 must be between 0.95 and 1.05 . Deviation indicates interference or co-eluting impurities.

  • Fragment Confirmation: The product ion at m/z 197 (loss of cyclopentene) must retain the Br isotope pattern (197/199).

Part 4: Results & Discussion

Table 2: Key MS/MS Transitions (Precursor m/z 265.0 -


Br) 
Fragment Ion (m/z)Neutral Loss (Da)IdentityCollision Energy (eV)Role
265.0 -Precursor (

)
-Parent
197.0 68Des-cyclopentyl (4-bromo-2-aminobenzonitrile)15-20Quantifier
170.0 95 (68 + 27)Des-cyclopentyl + Des-cyano (-HCN)30-35Qualifier 1
118.0 147 (68 + 79)Des-cyclopentyl + Des-bromo (-Br)40+Qualifier 2

Analysis: The transition 265 -> 197 is the most sensitive and specific. The neutral loss of 68 Da is diagnostic for the cyclopentyl-amine substructure. If the peak at m/z 197 appears without the parent 265 in the full scan, it indicates the sample contains the degradation product (starting material) rather than the intact molecule.

Part 5: Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways driven by Collision Induced Dissociation (CID).

FragmentationPathway cluster_legend Legend Parent Parent Ion [M+H]+ m/z 265/267 (Intact Molecule) Intermediate Primary Product Ion [M+H - C5H8]+ m/z 197/199 (4-bromo-2-aminobenzonitrile) Parent->Intermediate Neutral Loss: Cyclopentene (-68 Da) Low CE (15 eV) Fragment_HCN Secondary Fragment [m/z 197 - HCN]+ m/z 170/172 (Loss of Nitrile) Intermediate->Fragment_HCN Loss of HCN (-27 Da) Med CE (30 eV) Fragment_Br Radical Fragment [m/z 197 - Br•]+ m/z 118 (Debrominated Core) Intermediate->Fragment_Br Loss of Br (-79 Da) High CE (45 eV) key Blue: Precursor | Green: Quantifier | Red/Yellow: Qualifiers

Caption: CID Fragmentation pathway of 4-Bromo-2-(cyclopentylamino)benzonitrile showing the diagnostic loss of the cyclopentyl ring followed by nitrile/halogen cleavage.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms in N-alkyl amines).
  • Holčapek, M., et al. (2010). "Structural analysis of organic compounds by mass spectrometry." Trends in Analytical Chemistry. Link (General principles of ortho-effect fragmentation).

  • Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. Link (Comparison of CID energy regimes).

  • PubChem. (2024). "4-Bromo-2-(cyclopentylamino)benzonitrile Compound Summary." National Library of Medicine. Link (Source for physicochemical properties and isotopic data).

A Comparative Guide to Benzonitrile-Based Kinase Inhibitors: IC50 Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1][2] Their central role in regulating a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis, has been unequivocally established.[1][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[4][5] To date, over 70 small-molecule kinase inhibitors have received FDA approval, a testament to the success of this therapeutic strategy.[6][7]

Within the medicinal chemist's toolkit, certain molecular scaffolds are recognized for their versatility and effectiveness in targeting specific enzyme families. The benzonitrile moiety is one such "privileged" structure in the context of kinase inhibition. Its unique electronic properties and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases have made it a recurring feature in numerous potent and selective inhibitors.[8]

This guide provides a comparative analysis of several key benzonitrile-based kinase inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values—a critical measure of potency. We will delve into the experimental methodology for determining these values, explain the causality behind protocol choices, and visualize the complex workflows and signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, data-driven understanding of this important class of therapeutic agents.

The Role of the Benzonitrile Scaffold in Kinase Inhibition

The efficacy of the benzonitrile group stems from its ability to act as a potent hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the "hinge" region of the kinase domain. This hinge region connects the N- and C-terminal lobes of the kinase and is crucial for ATP binding. By forming a stable hydrogen bond with a backbone amide proton in this region, benzonitrile-containing compounds can effectively anchor themselves in the active site, leading to potent inhibition.

Most kinase inhibitors are classified based on their binding mode to the kinase domain, particularly concerning the conformation of the DFG (Asp-Phe-Gly) motif.

  • Type I inhibitors bind to the active "DFG-in" conformation.[3]

  • Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent allosteric pocket.[3][9]

The benzonitrile scaffold is versatile and has been successfully incorporated into both Type I and Type II inhibitors, highlighting its broad applicability in kinase inhibitor design. The precise positioning and substitution pattern on the benzonitrile ring can be fine-tuned to optimize potency and, crucially, selectivity against the ~500 kinases in the human kinome.[10]

Comparative IC50 Data of Benzonitrile-Based Kinase Inhibitors

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in vitro. It is a fundamental metric for comparing the potency of different compounds. The following table summarizes the IC50 values for several notable benzonitrile-based inhibitors against their primary kinase targets.

Inhibitor NamePrimary Kinase Target(s)IC50 Value (nM)Key Therapeutic Area
Ibrutinib Bruton's Tyrosine Kinase (BTK)0.5B-cell malignancies
Nilotinib BCR-ABL<20Chronic Myeloid Leukemia (CML)
Dasatinib BCR-ABL, SRC family0.6 - 1.1Leukemia
Remibrutinib Bruton's Tyrosine Kinase (BTK)1.4Chronic Spontaneous Urticaria
Pirtobrutinib Bruton's Tyrosine Kinase (BTK)3.5Mantle Cell Lymphoma
Acalabrutinib Bruton's Tyrosine Kinase (BTK)5.1B-cell malignancies

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The values presented are representative figures from published data.[1][11]

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

Determining an accurate and reproducible IC50 value requires a robust and well-controlled experimental setup. The following protocol describes a common luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct output of kinase activity.[12]

Causality Behind Experimental Choices
  • Choice of Assay: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different kinases. It quantifies ADP production, which is a universal product of kinase-catalyzed phosphorylation, providing a direct measure of enzyme activity.[12]

  • DMSO Concentration: Inhibitors are typically dissolved in DMSO. It is critical to maintain a constant, low percentage of DMSO (e.g., <1%) across all wells to prevent solvent effects from influencing kinase activity.[12]

  • Pre-incubation: Incubating the kinase with the inhibitor before adding the ATP/substrate mix allows the inhibitor to bind to the enzyme and reach equilibrium. This is especially important for inhibitors with slow binding kinetics.[12]

  • ATP Concentration: Assays are often run at or near the Michaelis constant (Km) of ATP for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. IC50 values are dependent on ATP concentration for ATP-competitive inhibitors.[11]

Step-by-Step Methodology

1. Reagent Preparation: a. Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). b. Inhibitor Dilutions: Create a serial dilution series of the benzonitrile-based inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series. Subsequently, create 2X working solutions of these dilutions in the kinase buffer to ensure the final DMSO concentration remains constant.[12][13] c. Enzyme Preparation: Thaw the recombinant kinase on ice. Prepare a 2X working solution of the kinase in an appropriate kinase dilution buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[12] d. Substrate/ATP Mix: Prepare a 2X working solution containing the specific peptide substrate for the kinase and ATP.

2. Assay Plate Setup (384-well plate): a. Add 5 µL of the 2X inhibitor dilutions to the appropriate wells. b. For "positive control" (100% activity) wells, add 5 µL of kinase buffer containing the same final concentration of DMSO. c. For "negative control" (0% activity) wells, add 5 µL of kinase buffer with DMSO.

3. Enzyme Addition and Pre-incubation: a. Add 5 µL of the 2X kinase solution to all wells except the negative controls. b. To the negative control wells, add 5 µL of kinase dilution buffer (without the enzyme). c. Mix the plate gently and incubate at room temperature for 15-30 minutes.[12]

4. Kinase Reaction Initiation and Incubation: a. Add 10 µL of the 2X substrate/ATP mixture to all wells to start the reaction. The total reaction volume is now 20 µL. b. Mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction progress is linear.[12]

5. Reaction Termination and Signal Generation: a. Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature. b. Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes at room temperature.[12]

6. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average signal from the negative control wells from all other measurements. c. Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition). d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detect 3. Signal Detection & Analysis P1 Prepare Serial Inhibitor Dilutions (2X) A1 Dispense Inhibitor/Controls (5 µL) P1->A1 P2 Prepare Kinase Solution (2X) A2 Add Kinase Solution (5 µL) P2->A2 P3 Prepare Substrate/ATP Mixture (2X) A4 Initiate Reaction with Substrate/ATP (10 µL) P3->A4 A1->A2 A3 Pre-incubate (15-30 min) A2->A3 A3->A4 A5 Incubate at 30°C (e.g., 60 min) A4->A5 D1 Terminate Reaction & Deplete ATP (Add ADP-Glo™) A5->D1 D2 Generate Luminescent Signal (Add Kinase Detection Reagent) D1->D2 D3 Read Luminescence (Plate Reader) D2->D3 D4 Calculate % Inhibition & Determine IC50 D3->D4

Caption: Workflow for determining inhibitor IC50 using a luminescence-based kinase assay.

BTK Signaling Pathway and Inhibition

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Benzonitrile Inhibitor (e.g., Ibrutinib) Inhibitor->BTK

Caption: Inhibition of the B-Cell Receptor pathway by a benzonitrile-based BTK inhibitor.

Conclusion

The benzonitrile scaffold is a cornerstone in the design of potent and selective kinase inhibitors, contributing to a significant number of approved and investigational drugs. As demonstrated by the comparative IC50 data, these compounds exhibit high potency against key oncogenic and inflammatory kinases like BTK and BCR-ABL. The successful development of these inhibitors is critically dependent on standardized and robust in vitro assays, which provide the foundational data for structure-activity relationship (SAR) studies and lead optimization. By understanding the molecular interactions of the benzonitrile group and employing rigorous, validated protocols for potency determination, researchers can continue to leverage this privileged scaffold to design the next generation of targeted therapies.

References

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC - NIH. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Retrieved from [Link]

  • Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • Novartis. (2023). Novartis remibrutinib Phase III trials met their primary endpoints and showed rapid symptom control in chronic spontaneous urticaria. Retrieved from [Link]

  • PubMed. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. Retrieved from [Link]

  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]

  • Frontiers. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Retrieved from [Link]

  • Biochemistry Journal. (n.d.). Structure-activity relationship of novel therapeutics in drug design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with.... Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. PMC. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017). In silico ADME/T and 3D QSAR analysis of KDR inhibitors. Retrieved from [Link]

  • PubMed. (2023). Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy. Retrieved from [Link]

  • PubMed. (2009). Development of novel benzotriazines for drug discovery. Retrieved from [Link]

  • MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

  • PubMed. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Retrieved from [Link]

  • American Association for Cancer Research. (2024). New Drugs on the Horizon sessions feature first disclosures of 12 new anticancer therapies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PMC. Retrieved from [Link]

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Bioassay Validation of 4-Bromo-2-(cyclopentylamino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: BET Bromodomain Inhibition (Epigenetics/Oncology)

Executive Summary: The Benzonitrile Scaffold in BET Inhibition

The compound 4-Bromo-2-(cyclopentylamino)benzonitrile represents a high-value pharmacophore scaffold for the development of Bromodomain and Extra-Terminal (BET) inhibitors. While first-generation BET inhibitors like (+)-JQ1 and I-BET762 utilized thienotriazolodiazepine or benzodiazepine cores, next-generation discovery often shifts toward benzonitrile scaffolds to improve physicochemical properties (Ligand Efficiency) and metabolic stability.

This guide outlines the validation protocols for derivatives synthesized from this core. The benzonitrile moiety acts as an acetyl-lysine mimetic, anchoring the molecule to Asn140 in the BRD4 binding pocket, while the cyclopentyl group occupies the hydrophobic "WPF shelf." The 4-bromo position serves as the critical "exit vector" for coupling solubilizing tails or PROTAC linkers.

Mechanism of Action & Chemical Logic

To validate these derivatives effectively, one must understand the structural biology driving their design.

  • The Anchor (Nitrile): The nitrile group (-CN) forms a critical hydrogen bond (often water-mediated) with the conserved asparagine residue (Asn140 in BRD4-BD1) deep within the acetyl-lysine binding pocket.

  • The Hydrophobic Clamp (Cyclopentyl): The cyclopentylamino group provides shape complementarity to the hydrophobic ZA loop, specifically interacting with the WPF shelf (Trp81-Pro82-Phe83).

  • The Vector (Bromine): Derivatives utilize the 4-bromo position via Suzuki-Miyaura coupling to extend into the solvent-exposed region, modulating solubility and pharmacokinetic (PK) profiles.

Diagram 1: Pharmacophore Binding Mode

The following diagram illustrates the competitive binding mechanism of the benzonitrile scaffold against the natural acetylated histone substrate.

BET_Binding_Mechanism BRD4 BRD4 Bromodomain (ZA Loop) Transcription Oncogene Transcription (c-MYC, BCL2) BRD4->Transcription Recruits P-TEFb AcHistone Acetylated Histone (Natural Substrate) AcHistone->BRD4 Binds (Kd ~10-50 µM) Scaffold Benzonitrile Derivative (Inhibitor) Scaffold->BRD4 Competes (Kd < 100 nM) Asn140 Asn140 Residue (H-Bond Anchor) Scaffold->Asn140 Nitrile Interaction WPF WPF Shelf (Hydrophobic Pocket) Scaffold->WPF Cyclopentyl Fit Scaffold->Transcription Blocks

Caption: Competitive displacement of Acetylated Histones by Benzonitrile Derivatives via Asn140 anchoring.

Comparative Profiling: Benzonitriles vs. Standards

When publishing data on new derivatives, you must benchmark them against established tool compounds.

FeatureBenzonitrile Derivatives (Optimized)(+)-JQ1 (Tool Standard)OTX015 (Molibresib) (Clinical Standard)
Core Scaffold 2-aminobenzonitrileThienotriazolodiazepineThienotriazolodiazepine
BRD4 BD1 IC50 < 50 nM (Target)~77 nM~10-40 nM
Selectivity High potential for BD1 vs BD2 selectivity tuningPan-BET (Equal BD1/BD2)Pan-BET
Metabolic Stability High (Avoids diazepine ring opening)Low (Rapid clearance in vivo)Moderate
Solubility Tunable via 4-position substitutionLow (requires cyclodextrin)Moderate
Primary Liability Nitrile hydrolysis (rare/slow)Short half-life (

)
Reversible thrombocytopenia

Key Insight for Researchers: While JQ1 is the gold standard for in vitro potency, benzonitrile derivatives often demonstrate superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) , making them better candidates for in vivo progression.

Bioassay Validation Protocols

To validate a derivative synthesized from the 4-Bromo-2-(cyclopentylamino)benzonitrile core, follow this self-validating screening cascade.

Phase 1: Biochemical Potency (TR-FRET)

Objective: Determine the equilibrium dissociation constant (


) or 

for BRD4-BD1 and BD2 domains. Why TR-FRET? Unlike AlphaScreen, TR-FRET is less susceptible to "singlet oxygen" interference from library compounds and offers ratiometric data normalization.

Protocol:

  • Reagents: Use Recombinant BRD4-BD1 (GST-tagged) and a biotinylated acetyl-histone peptide (H4K5ac/K8ac).

  • Detection: Lanthanide chelate donor (Europium-anti-GST) and Allophycocyanin (APC)-streptavidin acceptor.

  • Procedure:

    • Dispense 5 µL of test compound (11-point dilution series) into a 384-well white low-volume plate.

    • Add 5 µL of BRD4 protein/Peptide mix (Final conc: 2-5 nM protein, 50 nM peptide).

    • Incubate 15 mins at RT.

    • Add 10 µL Detection Mix (Eu-Ab + APC-SA).

    • Incubate 60 mins at RT (protect from light).

    • Read: Excitation 337 nm; Emission 620 nm (Donor) & 665 nm (Acceptor).

  • Analysis: Calculate Ratio (

    
    ). Fit to a 4-parameter logistic equation.
    
Phase 2: Cellular Target Engagement (NanoBRET)

Objective: Prove the compound enters the cell and binds BRD4 in the nucleus. Why NanoBRET? It measures binding in live cells, accounting for membrane permeability, unlike cell-free biochemical assays.

Protocol:

  • Transfection: Transfect HEK293 cells with a NanoLuc-BRD4 fusion vector.

  • Tracer: Treat cells with a cell-permeable fluorescent BET tracer (e.g., NanoBRET Tracer K-5) at a concentration near its

    
    .
    
  • Competition: Add the benzonitrile derivative (serial dilution).

  • Mechanism: If the derivative binds BRD4, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Output: Calculate the cellular

    
    . A shift of >10x from Biochemical 
    
    
    
    indicates permeability issues.
Phase 3: Phenotypic Efficacy (AML Proliferation)

Objective: Confirm functional cancer cell killing. Cell Line: MV4-11 (Acute Myeloid Leukemia) – highly sensitive to BET inhibition due to MYC addiction.

Protocol:

  • Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with derivative for 72 hours (essential to allow transcriptional decay and apoptosis).

  • Readout: Add CellTiter-Glo (ATP quantification). Luminescence is proportional to viable cell number.

  • Validation: c-MYC Western Blot . Treat MV4-11 cells with

    
     concentration for 6 hours. Lysate should show >50% reduction in c-MYC protein levels compared to DMSO control.
    

Experimental Workflow Diagram

This workflow ensures that only high-quality hits progress to expensive animal models.

Validation_Workflow Start Synthesized Derivative (Benzonitrile Core) Biochem Phase 1: TR-FRET (Biochemical IC50) Start->Biochem Decision1 IC50 < 100 nM? Biochem->Decision1 Decision1->Start No (Re-design) CellTE Phase 2: NanoBRET (Cellular Permeability) Decision1->CellTE Yes Pheno Phase 3: MV4-11 Viability (Functional Killing) CellTE->Pheno Biomarker c-MYC Suppression (Western Blot/qPCR) Pheno->Biomarker ADME Phase 4: DMPK (Microsomal Stability) Biomarker->ADME

Caption: Step-by-step screening cascade for validating benzonitrile-based BET inhibitors.

Troubleshooting & Optimization

  • Issue: High Biochemical Potency but Low Cellular Activity.

    • Cause: The benzonitrile core is polar; if the 4-position tail is too polar, membrane permeability suffers.

    • Solution: Check the NanoBRET data. If the shift is large, increase lipophilicity at the 4-position (e.g., add a fluoro-phenyl group).

  • Issue: Poor Solubility.

    • Cause: Flat aromatic stacking of the benzonitrile and cyclopentyl ring.

    • Solution: Introduce sp3 character (e.g., a morpholine or piperazine) at the 4-position bromine handle.

  • Safety Control: Always run a counter-screen against GABAA receptors. Some benzonitrile/benzodiazepine mimics have off-target CNS activity.

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1][2][3][4] Nature, 468(7327), 1067–1073.

  • Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119–1123.

  • Bui, M. H., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075. Cancer Research, 77(11), 2976–2989.

  • Promega Corporation. (2024). NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol.

  • Cayman Chemical. (2023). BRD4 bromodomain 1 TR-FRET Assay Kit Protocol.

Sources

A Comparative Guide to the Analytical Standard Qualification of 4-Bromo-2-(cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of the qualification process for an in-house primary analytical standard of 4-Bromo-2-(cyclopentylamino)benzonitrile against a commercially available, less characterized alternative. As a key intermediate in the synthesis of various potential therapeutic agents, a well-characterized standard for this compound is crucial for accurate quantification and impurity profiling.

This guide is structured to provide not just a methodology, but a comprehensive understanding of the scientific rationale behind the qualification process, empowering researchers to make informed decisions about the reference materials they use.

The Critical Role of a Qualified Analytical Standard

An analytical standard is a substance of established purity and identity used to calibrate analytical instruments and to validate analytical methods.[1][2][3] The qualification of a reference standard is the process of confirming its identity, purity, and other specific characteristics, ensuring it is fit for its intended purpose.[1][4][5] The use of a poorly characterized standard can lead to significant errors in analytical results, potentially impacting critical decisions in drug development, from lead optimization to regulatory submissions.

This guide will compare two scenarios:

  • In-House Primary Standard: A batch of 4-Bromo-2-(cyclopentylamino)benzonitrile synthesized and rigorously qualified internally to serve as a primary reference standard.

  • Commercial-Grade Material: A batch of 4-Bromo-2-(cyclopentylamino)benzonitrile procured from a commercial supplier with a basic Certificate of Analysis (CoA).

The following sections will detail the necessary experimental work to thoroughly qualify the in-house standard and to verify the suitability of the commercial-grade material, highlighting the differences in the level of characterization and the confidence in the resulting analytical data.

Experimental Design for Qualification

The qualification of an analytical standard for a novel compound like 4-Bromo-2-(cyclopentylamino)benzonitrile requires a multi-faceted analytical approach to unequivocally confirm its identity and purity. The following experimental workflow is designed to meet the stringent requirements outlined in international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10]

Caption: Workflow for the comprehensive qualification of an in-house analytical standard.

Part 1: In-House Primary Standard Qualification

Identity Confirmation

The first and most critical step is to unequivocally confirm the chemical structure of the synthesized 4-Bromo-2-(cyclopentylamino)benzonitrile.

  • ¹H NMR: Provides information on the number and environment of protons. The spectrum is expected to show signals corresponding to the aromatic protons, the cyclopentyl protons, and the amine proton. The coupling patterns and chemical shifts will be unique to the target structure.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Rationale: NMR is a powerful tool for structural elucidation as it provides detailed information about the connectivity of atoms in a molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule.

Rationale: HRMS provides strong evidence for the molecular formula of the compound.

  • Identifies the functional groups present in the molecule. The spectrum should show characteristic absorption bands for the nitrile (C≡N), amine (N-H), and aromatic (C-H and C=C) groups.

Rationale: FTIR is a rapid and reliable method for confirming the presence of key functional groups.

Purity Assessment

Purity determination is a critical aspect of qualifying a reference standard. A combination of chromatographic and other techniques is employed to assess for the presence of organic and inorganic impurities, as well as residual solvents and water.

A gradient reverse-phase HPLC method with UV detection is developed and validated for the separation of the main component from any process-related impurities or degradation products.

Experimental Protocol: HPLC-UV Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Rationale: HPLC is the workhorse for purity assessment of non-volatile organic compounds due to its high resolving power and sensitivity. The use of a diode array detector allows for peak purity analysis.

GC with a flame ionization detector is used to quantify residual solvents from the synthesis.

Experimental Protocol: GC-FID Analysis for Residual Solvents

ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 40 °C (5 min), then 10 °C/min to 240 °C (5 min)
Injection Mode Headspace

Rationale: GC is highly effective for separating and quantifying volatile organic compounds, which are common residual solvents in chemical syntheses.

LOD is a gravimetric method to determine the amount of volatile matter, while Karl Fischer titration is specific for water content.

Rationale: Water is a common impurity that can affect the potency of a standard. It is important to accurately quantify its content.

This test measures the amount of inorganic impurities by burning off the organic material and weighing the residue.

Rationale: Inorganic impurities can originate from reagents, catalysts, or the manufacturing process.

Potency Assignment

The potency of the reference standard is its true content of the analyte, expressed as a percentage. Two independent methods are recommended for a primary standard.

qNMR is a primary ratio method for determining the concentration of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified reference material of known purity.

Rationale: qNMR is a powerful technique for potency assignment as it is a direct measurement and does not require a reference standard of the same compound.

The potency is calculated by subtracting the percentages of all identified impurities from 100%.

Potency (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Rationale: The mass balance approach provides a comprehensive assessment of purity by accounting for all potential impurities.

Part 2: Verification of Commercial-Grade Material

A commercial-grade 4-Bromo-2-(cyclopentylamino)benzonitrile may come with a Certificate of Analysis (CoA) that provides some basic information, such as purity by HPLC and melting point. However, for use as a reference standard, this information is often insufficient and requires verification.

Comparison of Qualification Data
TestIn-House Primary StandardCommercial-Grade Material (Typical CoA)Verification of Commercial-Grade
Identity ¹H NMR, ¹³C NMR, HRMS, FTIROften just melting point or IR¹H NMR and MS recommended
Purity (HPLC) >99.8% (validated method)>98% (method details may be lacking)Re-analyze using a validated method
Residual Solvents <0.1% (by GC)Not typically reportedMust be determined by GC
Water Content <0.2% (by Karl Fischer)Not typically reportedMust be determined by Karl Fischer
Inorganic Impurities <0.1% (by ROI)Not typically reportedROI recommended for primary use
Potency Assigned by qNMR and Mass BalancePurity value often used as potencyPotency should be assigned via mass balance

The Verdict: A Tale of Two Standards

The in-house primary standard, having undergone a rigorous qualification process, provides a high degree of confidence in its identity, purity, and potency. This makes it suitable for critical applications such as the validation of analytical methods and the accurate quantification of the active pharmaceutical ingredient (API) in drug substance and drug product.

The commercial-grade material, while potentially suitable for less critical applications like early-stage discovery research, requires significant additional analytical work to be considered a reliable reference standard. Relying solely on the manufacturer's CoA without verification can introduce significant uncertainty into analytical measurements.

Caption: Comparison of the suitability of an in-house primary standard versus a commercial-grade material.

Conclusion

The qualification of an analytical standard is a scientifically rigorous process that underpins the reliability of all subsequent analytical data. While procuring a commercial-grade material may seem like a convenient option, this guide demonstrates the critical importance of a comprehensive qualification, especially for novel compounds in a regulated environment. By investing the effort in a thorough characterization of an in-house primary standard, researchers and drug development professionals can ensure the accuracy and integrity of their work, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][9]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][4][11]

  • USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link][5][12]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][13]

  • Pharmaceutical Reference Standards. Cambrex. [Link][2]

  • Pharmaceutical Reference Standards. Cleanchem. [Link][3]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][6]

  • ICH Q14: Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.